6-O-(tert-Butyldimethylsilyl)-D-glucal
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(2R,3S,4R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyran-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O4Si/c1-12(2,3)17(4,5)16-8-10-11(14)9(13)6-7-15-10/h6-7,9-11,13-14H,8H2,1-5H3/t9-,10-,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSBQWOHQIVUQQ-MXWKQRLJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C(C=CO1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@@H](C=CO1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452257 | |
| Record name | 6-O-(tert-Butyldimethylsilyl)-D-glucal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58871-09-3 | |
| Record name | 6-O-(tert-Butyldimethylsilyl)-D-glucal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-O-(tert-Butyldimethylsilyl)-D-glucal
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-O-(tert-Butyldimethylsilyl)-D-glucal is a selectively protected monosaccharide derivative that serves as a versatile building block in carbohydrate chemistry. Its strategic silylation at the primary hydroxyl group leaves the secondary hydroxyls at C-3 and C-4 available for further functionalization, making it a valuable intermediate in the synthesis of complex oligosaccharides and glycoconjugates. The bulky tert-butyldimethylsilyl (TBDMS) protecting group influences the reactivity and stereoselectivity of glycosylation reactions, particularly in the context of Ferrier rearrangements. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its applications in the synthesis of bioactive molecules.
Chemical and Physical Properties
This compound, also known as 6-O-TBDMS-D-glucal, is a derivative of D-glucal where the primary hydroxyl group at the C-6 position is protected by a tert-butyldimethylsilyl ether.
| Property | Value |
| CAS Number | 58871-09-3 |
| Molecular Formula | C₁₂H₂₄O₄Si |
| Molecular Weight | 260.40 g/mol |
| Appearance | White to off-white solid (predicted) |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate (B1210297). |
Note: Some physical properties are predicted based on the characteristics of similar compounds due to the limited availability of specific experimental data in the searched literature.
For the closely related compound, Tri-O-(tert-butyldimethylsilyl)-D-glucal (CAS 79999-47-6), the following properties have been reported and can serve as an estimation:
| Property | Value |
|---|---|
| Optical Rotation ([α]D) | -30° (c=1 in chloroform) |
| Refractive Index (n20/D) | 1.456 |
| Boiling Point | 210 °C at 1.2 mmHg |
| Density | 0.928 g/mL at 25 °C |
Synthesis of this compound
The synthesis of this compound involves the selective protection of the primary hydroxyl group of D-glucal. The steric hindrance of the tert-butyldimethylsilyl group allows for preferential reaction at the less hindered C-6 hydroxyl group.
Experimental Protocol: Selective Silylation of D-Glucal
Materials:
-
D-Glucal
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a solution of D-glucal (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq). Stir the mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) until all the imidazole has dissolved.
-
Silylation: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of TBDMSCl (1.1 eq) in anhydrous DMF dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.
-
Work-up: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford this compound as a white solid.
Spectroscopic Data
Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm):
-
H-1: ~6.4 (d, J ≈ 6.0 Hz)
-
H-2: ~4.8 (dd, J ≈ 6.0, 2.0 Hz)
-
H-3, H-4, H-5: 3.8 - 4.2 (m)
-
H-6a, H-6b: 3.6 - 3.8 (m)
-
Si-C(CH₃)₃: ~0.9 (s, 9H)
-
Si-(CH₃)₂: ~0.1 (s, 6H)
Expected ¹³C NMR (CDCl₃, 100 MHz) δ (ppm):
-
C-1: ~145
-
C-2: ~100
-
C-3, C-4, C-5: 65 - 80
-
C-6: ~64
-
Si-C(CH₃)₃: ~26
-
Si-C(CH₃)₃: ~18
-
Si-(CH₃)₂: ~-5
Applications in Drug Development and Organic Synthesis
This compound is a key intermediate in the synthesis of complex carbohydrates and glycoconjugates with potential therapeutic applications. The silyl (B83357) protecting group at the C-6 position allows for regioselective modifications at other positions of the sugar ring.
Glycosylation Reactions and Oligosaccharide Synthesis
The primary application of 6-O-TBDMS-D-glucal is as a glycosyl donor in glycosylation reactions to form O-glycosidic bonds. The double bond between C-1 and C-2 allows for electrophilic activation and subsequent reaction with a glycosyl acceptor.
Ferrier Rearrangement: A common reaction involving glycals is the Ferrier rearrangement, which is a Lewis acid-catalyzed reaction of a glycal with an alcohol to form a 2,3-unsaturated glycoside. The stereochemical outcome of this reaction can be influenced by the protecting groups on the glycal. The bulky TBDMS group at C-6 can influence the conformation of the pyranoid ring and, consequently, the facial selectivity of the nucleophilic attack.
The workflow for a typical Ferrier glycosylation using 6-O-TBDMS-D-glucal is depicted below.
Caption: Workflow of a Ferrier Glycosylation Reaction.
Synthesis of Bioactive Molecules
Silylated sugars, including derivatives of D-glucal, are instrumental in the synthesis of various bioactive molecules, including certain classes of antibiotics, antiviral, and anticancer agents. The ability to selectively protect and deprotect hydroxyl groups is crucial in the multi-step synthesis of these complex natural products and their analogues. The introduction of the TBDMS group at the C-6 position of D-glucal provides a stable protecting group that can be removed under specific conditions, typically using fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF), without affecting other protecting groups like acetates or benzoates. This orthogonality is a key principle in modern synthetic carbohydrate chemistry.
The general workflow for utilizing a selectively protected glycal in the synthesis of a target molecule is outlined below.
Caption: General Synthetic Workflow Utilizing 6-O-TBDMS-D-glucal.
Conclusion
This compound is a valuable and versatile intermediate in carbohydrate synthesis. Its selective protection at the C-6 position allows for a wide range of chemical manipulations at the remaining hydroxyl groups and the enol ether functionality. This strategic protection is crucial for the construction of complex oligosaccharides and glycoconjugates, which are of significant interest in drug discovery and development. The methodologies and data presented in this guide provide a foundational resource for researchers and scientists working in the field of glycochemistry.
An In-depth Technical Guide to the Synthesis of 6-O-(tert-Butyldimethylsilyl)-D-glucal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-O-(tert-Butyldimethylsilyl)-D-glucal, a valuable intermediate in carbohydrate chemistry and drug development. The methodologies presented are based on established chemical principles and previously reported procedures for the selective protection of monosaccharides. This document details the necessary experimental protocols, presents quantitative data in a clear, tabular format, and includes a visual representation of the synthetic workflow.
Introduction
This compound is a selectively protected derivative of D-glucal. The tert-butyldimethylsilyl (TBDMS) group at the C-6 position provides steric bulk and stability, allowing for subsequent chemical modifications at the C-3 and C-4 hydroxyl groups. This strategic protection is crucial in the synthesis of complex oligosaccharides, glycoconjugates, and other carbohydrate-based therapeutics where precise control of reactivity is paramount. The primary hydroxyl group at the C-6 position of D-glucal is the most sterically accessible and nucleophilic, making its selective protection a feasible and common strategy in carbohydrate synthesis.
Synthetic Strategy
The most logical and widely applicable approach to the synthesis of this compound involves a two-step sequence starting from the readily available 3,4,6-tri-O-acetyl-D-glucal:
-
Selective Deacetylation: The first step involves the regioselective removal of the acetyl group at the C-6 position of 3,4,6-tri-O-acetyl-D-glucal to yield 3,4-di-O-acetyl-D-glucal. This can be achieved through enzymatic hydrolysis, which offers high selectivity for the primary ester.
-
Silylation: The resulting 3,4-di-O-acetyl-D-glucal, with a free primary hydroxyl group at C-6, is then subjected to silylation using tert-butyldimethylsilyl chloride (TBDMSCl) to afford the target molecule, 6-O-(tert-Butyldimethylsilyl)-3,4-di-O-acetyl-D-glucal. For the purpose of this guide, we will focus on the synthesis of this di-acetylated version as the direct synthesis of the unprotected 6-O-TBDMS-D-glucal is less commonly described and would require subsequent deacetylation steps.
This sequence is illustrated in the following workflow diagram:
Experimental Protocols
The following protocols are detailed methodologies for the key experiments in the synthesis of 6-O-(tert-Butyldimethylsilyl)-3,4-di-O-acetyl-D-glucal.
Protocol 1: Selective Enzymatic Deacetylation of 3,4,6-Tri-O-acetyl-D-glucal
This protocol describes the selective removal of the C-6 acetyl group from 3,4,6-tri-O-acetyl-D-glucal using a lipase (B570770).
Materials:
-
3,4,6-Tri-O-acetyl-D-glucal
-
Immobilized Lipase (e.g., from Candida antarctica lipase B, CALB)
-
Phosphate (B84403) buffer (0.1 M, pH 7.2)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl acetate for elution
Procedure:
-
To a solution of 3,4,6-tri-O-acetyl-D-glucal (1.0 eq) in a mixture of phosphate buffer (0.1 M, pH 7.2) and tert-butanol (1:1 v/v), add immobilized lipase (e.g., 10% w/w).
-
Stir the suspension at room temperature (25 °C) and monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate as eluent).
-
Upon completion of the reaction (typically 24-48 hours), filter off the immobilized enzyme and wash it with ethyl acetate.
-
Extract the filtrate with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane/ethyl acetate) to afford 3,4-di-O-acetyl-D-glucal as a colorless oil.
Protocol 2: Silylation of 3,4-Di-O-acetyl-D-glucal
This protocol details the protection of the C-6 hydroxyl group of 3,4-di-O-acetyl-D-glucal with a tert-butyldimethylsilyl group.
Materials:
-
3,4-Di-O-acetyl-D-glucal
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Dissolve 3,4-di-O-acetyl-D-glucal (1.0 eq) in anhydrous DMF.
-
Add imidazole (2.5 eq) to the solution and stir until it dissolves.
-
Add tert-butyldimethylsilyl chloride (1.2 eq) portion-wise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane/ethyl acetate) to yield 6-O-(tert-Butyldimethylsilyl)-3,4-di-O-acetyl-D-glucal.
Data Presentation
The following tables summarize the key quantitative data for the synthesis.
Table 1: Reagents and Reaction Conditions for Selective Deacetylation
| Reagent | Molar Eq. | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 3,4,6-Tri-O-acetyl-D-glucal | 1.0 | Phosphate buffer/tert-Butanol | 25 | 24-48 | 70-85 |
| Immobilized Lipase | 10% (w/w) |
Table 2: Reagents and Reaction Conditions for Silylation
| Reagent | Molar Eq. | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 3,4-Di-O-acetyl-D-glucal | 1.0 | DMF | 0 to 25 | 12-16 | 85-95 |
| TBDMSCl | 1.2 | ||||
| Imidazole | 2.5 |
Logical Relationships in the Synthetic Pathway
The synthesis of this compound follows a clear logical progression based on the principles of selective protection group chemistry. The workflow can be visualized as a decision-making process for the synthetic chemist.
Conclusion
The synthesis of this compound, and more directly its di-acetylated precursor, is a well-established process that relies on the principles of regioselective protection and deprotection of carbohydrate hydroxyl groups. The protocols and data provided in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize this valuable building block for their research endeavors. The use of enzymatic methods for deacetylation represents a green and highly selective approach, while the subsequent silylation is a robust and high-yielding transformation.
An In-Depth Technical Guide to the Structure Elucidation of 6-O-(tert-Butyldimethylsilyl)-D-glucal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of 6-O-(tert-Butyldimethylsilyl)-D-glucal, a key intermediate in synthetic carbohydrate chemistry. The strategic placement of the bulky tert-butyldimethylsilyl (TBDMS) protecting group at the primary C-6 hydroxyl of D-glucal allows for regioselective modifications at other positions, making it a valuable building block in the synthesis of complex carbohydrates and glycoconjugates with potential therapeutic applications. This document details the synthetic methodology, purification, and in-depth spectroscopic analysis required for the unambiguous structural confirmation of this compound.
Synthesis and Purification
The synthesis of this compound is achieved through the selective silylation of the primary hydroxyl group of D-glucal. The use of tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a suitable base, such as imidazole (B134444) or pyridine, in an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) is a common and effective method. The steric hindrance of the TBDMS group favors the reaction at the less hindered primary C-6 hydroxyl over the secondary hydroxyls at C-3 and C-4.
Experimental Protocol: Synthesis of this compound
Materials:
-
D-glucal
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl Acetate (B1210297) (for chromatography)
Procedure:
-
To a solution of D-glucal (1.0 eq) in anhydrous DCM, add imidazole (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of TBDMSCl (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a colorless oil or a white solid.
Structure Elucidation Workflow
The definitive identification of this compound relies on a combination of spectroscopic techniques. The logical workflow for its structure elucidation is outlined below.
Caption: Workflow for the synthesis and structure elucidation of this compound.
Spectroscopic Data and Interpretation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the structural characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy, along with 2D correlation experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide detailed information about the proton and carbon environments and their connectivity within the molecule.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~6.4 | dd | J = 6.0, 1.5 |
| H-2 | ~4.8 | dt | J = 6.0, 1.5 |
| H-3 | ~4.2 | m | |
| H-4 | ~3.9 | m | |
| H-5 | ~3.8 | m | |
| H-6a | ~3.7 | dd | J = 10.0, 5.0 |
| H-6b | ~3.6 | dd | J = 10.0, 6.0 |
| Si-C(CH₃)₃ | ~0.9 | s | |
| Si-(CH₃)₂ | ~0.1 | s |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | ~145 |
| C-2 | ~102 |
| C-3 | ~68 |
| C-4 | ~67 |
| C-5 | ~78 |
| C-6 | ~63 |
| Si-C (CH₃)₃ | ~26 |
| C H₃ (tert-butyl) | ~18 |
| Si-(C H₃)₂ | ~-5 |
Note: The chemical shifts presented are approximate and can vary slightly based on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound and provides valuable information about its structure through fragmentation patterns. For silylated compounds, characteristic fragmentation often involves the loss of the silyl (B83357) group or parts of it.
Table 3: Expected Mass Spectrometry Fragmentation Data for this compound
| m/z (Mass-to-Charge Ratio) | Interpretation |
| 260 | [M]⁺ (Molecular Ion) |
| 203 | [M - C(CH₃)₃]⁺ (Loss of tert-butyl group) |
| 147 | [M - Si(CH₃)₂(C(CH₃)₃)]⁺ (Loss of the TBDMS group) |
| 129 | [Glucal fragment]⁺ |
| 75 | [(CH₃)₂Si=OH]⁺ |
| 57 | [C(CH₃)₃]⁺ |
Signaling Pathway Analogy: A Workflow for Regioselective Synthesis
While not a biological signaling pathway, the regioselective synthesis of this compound can be visualized as a directed chemical transformation pathway. The choice of reagents and reaction conditions "signals" the desired outcome, guiding the silylation to the primary alcohol.
Caption: Pathway for the regioselective synthesis of this compound.
Conclusion
The structure elucidation of this compound is a critical step in its application as a synthetic intermediate. The combination of a well-defined synthetic protocol and comprehensive spectroscopic analysis, particularly high-resolution NMR and mass spectrometry, allows for the unambiguous confirmation of its structure. This guide provides the necessary technical details to aid researchers and professionals in the synthesis, purification, and characterization of this important carbohydrate building block, facilitating its use in the development of novel therapeutics and complex glycans.
physical and chemical properties of 6-O-TBDMS-D-glucal
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of 6-O-tert-Butyldimethylsilyl-D-glucal (6-O-TBDMS-D-glucal). This selectively protected monosaccharide is a valuable intermediate in synthetic organic chemistry, particularly in the construction of complex carbohydrates and glycoconjugates with potential therapeutic applications. This document summarizes its known properties, provides detailed experimental protocols for its synthesis and purification, and discusses its chemical reactivity and applications in drug development.
Core Physical and Chemical Properties
6-O-TBDMS-D-glucal, identified by the CAS number 58871-09-3, is a derivative of D-glucal in which the primary hydroxyl group at the C-6 position is protected by a tert-butyldimethylsilyl (TBDMS) ether. This selective protection leaves the secondary hydroxyl groups at C-3 and C-4 available for further chemical modification, making it a versatile building block in synthetic strategies.
| Property | Value | Reference |
| CAS Number | 58871-09-3 | [1] |
| Molecular Formula | C₁₂H₂₄O₄Si | [1] |
| Molecular Weight | 260.40 g/mol | [1] |
| Density | 1.06 g/mL at 25°C | [2] |
| Flash Point | >230 °F | [2] |
| Refractive Index | n20/D 1.485 | [2] |
Experimental Protocols
Synthesis of 6-O-tert-Butyldimethylsilyl-D-glucal
The selective silylation of the primary hydroxyl group of D-glucal can be achieved using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a suitable base. The primary hydroxyl at the C-6 position is sterically more accessible and therefore reacts preferentially over the secondary hydroxyls at C-3 and C-4.
Materials:
-
D-glucal
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve D-glucal in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add imidazole to the solution and stir until it is completely dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of TBDMS-Cl in anhydrous DMF to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
Purification of 6-O-tert-Butyldimethylsilyl-D-glucal
The crude product is purified by silica gel column chromatography to yield the pure 6-O-TBDMS-D-glucal.
Procedure:
-
Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent should be gradually increased to separate the desired product from any starting material and di-silylated byproducts.
-
Collect the fractions and analyze them by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield pure 6-O-TBDMS-D-glucal.
Chemical Reactivity and Applications
The chemical reactivity of 6-O-TBDMS-D-glucal is primarily dictated by the presence of the glycal double bond and the free secondary hydroxyl groups.
-
Electrophilic Additions: The electron-rich double bond of the glycal moiety is susceptible to attack by various electrophiles. This reactivity is fundamental to many glycosylation methods.
-
Ferrier Rearrangement: In the presence of a Lewis acid, glycals can undergo a Ferrier rearrangement with nucleophiles to form 2,3-unsaturated glycosides. This reaction is a powerful tool for the synthesis of C- and O-glycosides.
-
Protection of Hydroxyl Groups: The free hydroxyl groups at C-3 and C-4 can be further protected with orthogonal protecting groups, allowing for regioselective modifications of the sugar scaffold.
-
Deprotection: The TBDMS group at the C-6 position can be selectively removed under acidic conditions or using fluoride (B91410) reagents, such as tetrabutylammonium (B224687) fluoride (TBAF), to liberate the primary hydroxyl group.
Applications in Drug Development
6-O-TBDMS-D-glucal serves as a key intermediate in the synthesis of various biologically active molecules. Its utility lies in the ability to introduce modifications at the C-3 and C-4 positions while the C-6 hydroxyl is protected. This is particularly important in the synthesis of complex oligosaccharides and glycoconjugates that are components of antibiotics, antiviral agents, and anticancer drugs. While direct involvement in signaling pathways has not been reported for 6-O-TBDMS-D-glucal itself, the complex carbohydrates synthesized from this precursor are often designed to interact with specific biological targets, thereby modulating cellular signaling. One study has pointed to the potential of the tert-butyl dimethyl silyl (B83357) group in enhancing the cytotoxic activity of certain compounds against human tumor cells[3].
Signaling Pathways and Experimental Workflows
At present, there is no direct evidence of 6-O-TBDMS-D-glucal being involved in specific signaling pathways. Its primary role is that of a synthetic intermediate. The following diagram illustrates a general workflow for its synthesis and subsequent use in the preparation of a more complex glycoside.
Caption: General workflow for the synthesis and application of 6-O-TBDMS-D-glucal.
Spectroscopic Data
Conclusion
6-O-TBDMS-D-glucal is a valuable and versatile intermediate for the synthesis of complex carbohydrates. Its selective protection at the primary hydroxyl group allows for a wide range of chemical transformations at the remaining positions, making it an important tool for researchers in the fields of organic chemistry, medicinal chemistry, and drug development. Further research into the applications of this compound and its derivatives is likely to yield novel therapeutic agents.
References
Silyl Protecting Groups in Carbohydrate Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of carbohydrate chemistry, the synthesis of complex oligosaccharides and glycoconjugates demands a sophisticated and strategic approach to the protection and deprotection of multiple hydroxyl groups. Among the arsenal (B13267) of protecting groups available to the synthetic chemist, silyl (B83357) ethers have emerged as a cornerstone due to their ease of introduction, tunable stability, and mild removal conditions. This technical guide provides an in-depth exploration of the theory and application of silyl protecting groups in carbohydrate synthesis, complete with comparative data, detailed experimental protocols, and logical diagrams to aid in the design of robust synthetic strategies.
Core Concepts of Silyl Ether Protecting Groups
Silyl ethers are formed by the reaction of a hydroxyl group with a silyl halide, most commonly a silyl chloride, in the presence of a base.[1][2] The general structure is R₃Si-O-Carbohydrate. The versatility of silyl ethers stems from the ability to modify the R groups on the silicon atom, which profoundly influences the steric hindrance around the silicon-oxygen bond. This steric bulk is the primary determinant of the silyl ether's stability towards acidic and basic conditions, as well as its susceptibility to cleavage by fluoride (B91410) ions.[1]
The judicious selection of a silyl protecting group is paramount and is guided by the specific requirements of the synthetic route, including the need for selective protection of primary versus secondary hydroxyls and the orthogonality with other protecting groups present in the molecule.[2][3]
Comparative Stability of Common Silyl Ethers
The stability of a silyl ether is a critical factor in its selection and application. A well-chosen silyl group will remain intact through various reaction steps and can be selectively removed when desired without affecting other functional groups. The following tables summarize the relative stability of commonly employed silyl ethers under acidic and basic conditions.
Table 1: Relative Stability of Silyl Ethers in Acidic Media [1][4]
| Silyl Ether | Abbreviation | Relative Rate of Hydrolysis (Normalized to TMS) | Typical Cleavage Conditions |
| Trimethylsilyl | TMS | 1 | Very mild acid (e.g., acetic acid in THF/water), often cleaved on silica (B1680970) gel chromatography.[1][4] |
| Triethylsilyl | TES | 64 | Mild acid (e.g., acetic acid in THF/water).[1][4] |
| tert-Butyldimethylsilyl | TBDMS or TBS | 20,000 | Stronger acidic conditions (e.g., CSA in methanol).[1][4] |
| Triisopropylsilyl | TIPS | 700,000 | Very strong acidic conditions required for cleavage.[1][4] |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | Extremely stable to acidic conditions.[1][4] |
Table 2: Relative Stability of Silyl Ethers in Basic Media [1][4]
| Silyl Ether | Abbreviation | Relative Rate of Hydrolysis (Normalized to TMS) | Typical Cleavage Conditions |
| Trimethylsilyl | TMS | 1 | Mild bases (e.g., K₂CO₃ in methanol).[1] |
| Triethylsilyl | TES | 10-100 | Mild to moderate basic conditions.[1][4] |
| tert-Butyldimethylsilyl | TBDMS or TBS | 20,000 | Stable to most basic conditions, cleaved by fluoride ions.[1][4] |
| tert-Butyldiphenylsilyl | TBDPS | 20,000 | Stable to most basic conditions, cleaved by fluoride ions.[1][4] |
| Triisopropylsilyl | TIPS | 100,000 | The most stable common silyl ether to basic conditions.[1][2] |
Regioselective Silylation of Carbohydrates
The inherent differences in the reactivity of hydroxyl groups in carbohydrates allow for regioselective protection. Primary hydroxyl groups are sterically less hindered and therefore more reactive towards bulky silylating agents than secondary hydroxyls.[5][6] This principle is widely exploited to selectively protect the C-6 hydroxyl group of pyranosides.
Figure 1. Regioselective silylation of a primary alcohol.
Orthogonal Protection Strategies
In the synthesis of complex carbohydrates, it is often necessary to differentiate between several hydroxyl groups. Orthogonal protection is a strategy that allows for the selective removal of one protecting group in the presence of others by using specific deprotection conditions.[3][7] The varying stabilities of silyl ethers make them ideal candidates for such strategies. For example, a labile TMS group can be removed under conditions that leave a robust TBDPS group intact.
Figure 2. Logical workflow for orthogonal protection.
Experimental Protocols
The successful implementation of protecting group strategies relies on well-defined and reproducible experimental procedures. The following protocols are provided as a guide for common silylation and desilylation reactions in carbohydrate chemistry.
Protocol 1: Regioselective Silylation of a Primary Hydroxyl Group with tert-Butyldiphenylsilyl Chloride (TBDPSCl)[8]
Objective: To selectively protect the primary hydroxyl group of a glycoside in the presence of secondary hydroxyls.
Materials:
-
Glycoside with a primary hydroxyl group (1.0 equiv.)
-
tert-Butyldiphenylsilyl chloride (TBDPSCl) (1.1–1.5 equiv.)
-
Imidazole (2.2–3.0 equiv.)
-
Anhydrous Dimethylformamide (DMF) (2–10 mL/mmol)
-
Anhydrous Methanol (MeOH)
-
Ethyl acetate (B1210297) (EtOAc) or Dichloromethane (CH₂Cl₂)
-
1.0 M aqueous HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve the glycoside (1.0 equiv.) in anhydrous DMF under an inert atmosphere (e.g., Argon).
-
Add imidazole (2.2–3.0 equiv.) followed by TBDPSCl (1.1–1.5 equiv.) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding anhydrous MeOH (2.2–3.0 equiv.).
-
Remove the DMF by co-evaporation with toluene (B28343) under reduced pressure.
-
Dissolve the residue in EtOAc or CH₂Cl₂ and wash successively with 1.0 M aqueous HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Protocol 2: Deprotection of a TBDMS Ether using Tetrabutylammonium Fluoride (TBAF)[9]
Objective: To cleave a tert-butyldimethylsilyl (TBDMS) ether to reveal the free hydroxyl group.
Materials:
-
TBDMS-protected carbohydrate (1.0 equiv.)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve the TBDMS-protected carbohydrate (1.0 equiv.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the TBAF solution (1.1 equiv.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and monitor by TLC.
-
Once the starting material is consumed, dilute the reaction mixture with CH₂Cl₂ and quench with water.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography.
Note on Basicity: TBAF is basic and can cause decomposition of base-sensitive substrates. In such cases, buffering the reaction mixture with a mild acid, such as acetic acid, is recommended.[8]
Figure 3. General experimental workflow.
Conclusion
Silyl ethers are powerful and versatile protecting groups in modern carbohydrate chemistry. Their tunable stability, governed by the steric and electronic properties of the substituents on the silicon atom, allows for the development of sophisticated and efficient synthetic strategies. A thorough understanding of their relative reactivities and the availability of reliable experimental protocols are essential for researchers, scientists, and drug development professionals aiming to synthesize complex carbohydrate-based molecules. The strategic application of silyl ethers, particularly in regioselective and orthogonal protection schemes, will continue to be a critical enabling technology in the advancement of glycoscience.
References
- 1. benchchem.com [benchchem.com]
- 2. alchemyst.co.uk [alchemyst.co.uk]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. Silyl ether - Wikipedia [en.wikipedia.org]
- 5. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. researchgate.net [researchgate.net]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
The Versatility of D-Glucal: A Cornerstone in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
D-glucal, a glycal derived from glucose, has emerged as a powerhouse chiral synthon in modern organic synthesis. Its unique structural features, particularly the endocyclic double bond between C1 and C2, render it a versatile precursor for a vast array of stereochemically rich and biologically significant molecules. This guide provides a comprehensive overview of the pivotal role of D-glucal, detailing its key transformations, applications in the synthesis of complex oligosaccharides and natural products, and its growing importance in drug discovery.
Core Reactions and Mechanistic Insights
The reactivity of the C1-C2 double bond in D-glucal is the cornerstone of its synthetic utility, enabling a variety of powerful transformations. Key among these are the Ferrier rearrangement, electrophilic additions such as dihydroxylation and epoxidation, and its use as a precursor for C-glycosides.
The Ferrier Rearrangement: A Gateway to 2,3-Unsaturated Glycosides
The Ferrier rearrangement is a cornerstone reaction of glycals, involving an allylic rearrangement to produce 2,3-unsaturated glycosides.[1] This transformation, typically catalyzed by a Lewis acid, proceeds through a delocalized allyloxocarbenium ion intermediate.[1] The subsequent nucleophilic attack at the anomeric carbon (C1) predominantly yields the α-anomer due to the anomeric effect.[2]
A variety of Lewis acids can be employed to catalyze the Ferrier rearrangement, with the choice of catalyst influencing reaction conditions and outcomes. The following table summarizes the efficacy of different catalysts in the reaction of tri-O-acetyl-D-glucal with various alcohols.
| Catalyst (mol%) | Alcohol | Solvent | Temperature (°C) | Time | Yield (%) | α:β Ratio | Reference |
| InCl₃ | Methanol | Dichloromethane | - | - | - | 7:1 | [1] |
| SnCl₄ | Methanol | Dichloromethane | -78 | 10 min | 83 | 86:14 | [1] |
| BF₃·O(C₂H₅)₂ | Isopropanol | Dichloromethane | RT | 24 hr | 95 | - | [1] |
| ZnCl₂ | Ethanol | Toluene | RT | 30-60 min | 65-95 | 89:11 | [1] |
| BF₃·O(C₂H₅)₂ | Benzyl (B1604629) alcohol | Dichloromethane | -20 to RT | 1 hr | 98 | - | [1] |
| 3,5-Dinitrobenzoic acid (20) | Benzyl alcohol | Acetonitrile | 80 | - | 81 | Predominantly α | [3] |
| FeCl₃/C | Various alcohols/phenols | - | Mild | - | 47-92 | - | [4] |
| Yb(OTf)₃ | Various alcohols | - | Mild | - | Good | High α-selectivity | [5] |
Experimental Protocol: Ferrier Rearrangement of Tri-O-acetyl-D-glucal with Benzyl Alcohol [3]
-
To a solution of tri-O-acetyl-D-glucal (1 mmol) and benzyl alcohol (1 mmol) in acetonitrile, add 3,5-dinitrobenzoic acid (20 mol%).
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford the desired 2,3-unsaturated O-glycoside.
The logical workflow for a typical Ferrier rearrangement can be visualized as follows:
Electrophilic Additions: Dihydroxylation and Epoxidation
The electron-rich double bond of D-glucal is susceptible to electrophilic attack, leading to the formation of valuable intermediates.
Dihydroxylation: The syn-dihydroxylation of the double bond, typically using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄), provides access to 1,2-diols. A highly stereoselective method employing a RuCl₃/CeCl₃/NaIO₄ system has been developed for the dihydroxylation of glycals.[6]
Epoxidation: Epoxidation of D-glucal, often with reagents like meta-chloroperoxybenzoic acid (m-CPBA) or dimethyldioxirane (B1199080) (DMDO), yields 1,2-anhydrosugars (glycal epoxides). These epoxides are versatile intermediates that can undergo nucleophilic ring-opening to afford a variety of 2-substituted glycosides. The stereochemical outcome of the epoxidation is influenced by the protecting groups on the glycal.[7][8] For instance, the in situ generated DMDO epoxidation of 3,4,6-tri-O-benzyl-D-glucal proceeds with high selectivity to give the corresponding α-epoxide in 99% yield.[8] In contrast, the same reaction with 3,4,6-tri-O-acetyl-D-glucal yields a 7:1 mixture of the gluco (α) and manno (β) epoxides in 87% overall yield.[8]
The following diagram illustrates the stereochemical divergence in the epoxidation of differently protected D-glucals.
Experimental Protocol: In situ Epoxidation of 3,4,6-Tri-O-benzyl-D-glucal [8]
-
Prepare a biphasic solution of 3,4,6-tri-O-benzyl-D-glucal in CH₂Cl₂ and saturated aqueous NaHCO₃.
-
Add acetone (B3395972) to the mixture.
-
Cool the vigorously stirred mixture in an ice bath.
-
Add a solution of Oxone® in water dropwise.
-
Continue stirring at 0 °C and then at room temperature.
-
Separate the organic phase, extract the aqueous phase with CH₂Cl₂, and combine the organic layers.
-
Dry the combined organic phase and concentrate to afford the 1,2-anhydrosugar.
Synthesis of C-Glycosides
C-glycosides, where the anomeric oxygen is replaced by a carbon atom, are important targets due to their increased stability towards enzymatic and chemical hydrolysis. D-glucal is a valuable precursor for the synthesis of C-glycosides. The carbon-Ferrier rearrangement, using carbon-based nucleophiles such as silyl (B83357) enol ethers or allylsilanes, is a common strategy.[9] Ceric ammonium (B1175870) nitrate (B79036) (CAN) has been shown to be an effective promoter for the carbon-Ferrier rearrangement of glycals with various carbon nucleophiles, often affording the α-anomer with high selectivity.[9]
The following table presents a selection of carbon-Ferrier rearrangements of various D-glucal derivatives.
| Glycal | Nucleophile | Promoter | Time | Yield (%) | Anomeric Selectivity | Reference |
| 3,4,6-Tri-O-acetyl-D-glucal | Allyltrimethylsilane | CAN | 1 h | 88 | Exclusively α | [9] |
| 3,4,6-Tri-O-benzyl-D-glucal | Allyltrimethylsilane | CAN | 4 h | 69 | Exclusively α | [10] |
| 3,4,6-Tri-O-acetyl-D-glucal | Me₃SiCN | CAN | - | 77 | 5:1 (α:β) | [9] |
Protecting Group Strategies
The strategic use of protecting groups is paramount in D-glucal chemistry to control reactivity and achieve regioselectivity. Common protecting groups for the hydroxyl functions include acetates, benzoates, benzyl ethers, and silyl ethers. The choice of protecting group can significantly influence the stereochemical outcome of reactions. For instance, in oligosaccharide synthesis, participating groups like acyl groups at C2 can direct the formation of 1,2-trans-glycosidic linkages.[11] Conformation-constraining protecting groups, such as benzylidene acetals, can lock the pyranose ring in a specific conformation, thereby influencing the facial selectivity of reactions at the double bond.[11]
Applications in the Synthesis of Biologically Active Molecules
The versatility of D-glucal has been harnessed in the total synthesis of numerous natural products and medicinally important molecules.
Oligosaccharide Synthesis
D-glucal and its derivatives are key building blocks in the synthesis of complex oligosaccharides. The Ferrier rearrangement provides a direct route to 2,3-unsaturated glycosides, which can be further elaborated into a variety of sugar structures. Furthermore, glycal-derived epoxides serve as excellent glycosyl donors in stereoselective glycosylation reactions.
Natural Product Synthesis
The inherent chirality and dense functionality of D-glucal make it an ideal starting material in the chiral pool synthesis of complex natural products. Its application has been demonstrated in the synthesis of compounds such as the antitumor antibiotic Olivin and various macrolides.
Drug Discovery: P-Selectin Inhibitors
D-glucal derivatives have played a crucial role in the development of inhibitors of P-selectin, a cell adhesion molecule involved in inflammatory responses and thrombosis.[12] The design of glycomimetic P-selectin antagonists often involves mimicking the sialyl Lewisx (sLex) tetrasaccharide, the natural ligand for P-selectin.[13] D-glucal provides a scaffold for the synthesis of these sLex mimics.
The general relationship in the development of P-selectin inhibitors from D-glucal can be depicted as follows:
References
- 1. Ferrier rearrangement - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. FeCl3/C as an efficient catalyst for Ferrier rearrangement of 3,4,6-tri-O-Benzyl-D-glucal | Semantic Scholar [semanticscholar.org]
- 5. Highly Stereoselective Synthesis of Pseudoglycals via Yb(OTf)3 Catalyzed Ferrier Glycosylation | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Stereoelectronic Factors in the Stereoselective Epoxidation of Glycals and 4-Deoxypentenosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Efficient carbon-Ferrier rearrangement on glycals mediated by ceric ammonium nitrate: Application to the synthesis of 2-deoxy-2-amino-C-glycoside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. news-medical.net [news-medical.net]
- 12. Targeting the P-selectin/PSGL-1 pathway: discovery of disease-modifying therapeutics for disorders of thromboinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and synthesis of sialyl Lewis(x) mimics as E- and P-selectin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-O-(tert-Butyldimethylsilyl)-D-glucal
CAS Number: 58871-09-3
This technical guide provides a comprehensive overview of 6-O-(tert-Butyldimethylsilyl)-D-glucal, a key intermediate in modern carbohydrate chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's properties, synthesis, and applications, with a focus on its role in the stereoselective synthesis of complex oligosaccharides and glycoconjugates.
Compound Overview
This compound is a selectively protected derivative of D-glucal. The strategic placement of a bulky tert-butyldimethylsilyl (TBDMS) ether at the primary C-6 hydroxyl group leaves the secondary C-3 and C-4 hydroxyls available for further functionalization. This selective protection is crucial in multi-step synthetic routes towards complex carbohydrate structures, allowing for controlled and regioselective reactions.
The TBDMS group offers the advantage of being stable under a range of reaction conditions, yet it can be selectively removed when desired, typically using fluoride (B91410) reagents. The glucal double bond between C-1 and C-2 provides a versatile handle for various transformations, most notably the Ferrier rearrangement for the formation of 2,3-unsaturated glycosides, which are precursors to 2-deoxy sugars. 2-Deoxy sugars are integral components of numerous biologically active natural products, including antibiotics and anticancer agents.[1]
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of a Related Compound: 3,4,6-Tri-O-(tert-butyldimethylsilyl)-D-glucal
| Property | Value |
| CAS Number | 79999-47-6 |
| Molecular Formula | C₂₄H₅₂O₄Si₃ |
| Molecular Weight | 488.92 g/mol |
| Appearance | Liquid |
| Boiling Point | 210 °C at 1.2 mmHg |
| Density | 0.928 g/mL at 25 °C |
| Optical Rotation [α]²⁴/D | -30° (c=1 in chloroform) |
| Refractive Index (n²⁰/D) | 1.456 |
Note: This data is for a related compound and should be used for reference purposes only.
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the selective silylation of the primary hydroxyl group of D-glucal. The higher reactivity of the primary C-6 hydroxyl compared to the secondary hydroxyls at C-3 and C-4 allows for regioselective protection under carefully controlled conditions.
General Experimental Protocol for Selective Silylation
This protocol is a generalized procedure and may require optimization based on laboratory conditions and scale.
Materials:
-
D-glucal
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole or other suitable base (e.g., triethylamine, 2,6-lutidine)
-
Anhydrous dichloromethane (B109758) (DCM) or dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)
Procedure:
-
Dissolve D-glucal in the anhydrous solvent (DCM or DMF) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add the base (e.g., imidazole, typically 1.2-1.5 equivalents) to the solution and stir until it dissolves.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of TBDMSCl (typically 1.0-1.1 equivalents) in the anhydrous solvent to the reaction mixture.
-
Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
Characterize the final product using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and optical rotation measurements.
Applications in Drug Development and Natural Product Synthesis
This compound is a valuable building block in the synthesis of complex carbohydrates and glycoconjugates with potential therapeutic applications. Its primary utility lies in its role as a precursor to 2-deoxy sugars.
Synthesis of 2-Deoxy Sugars
The synthesis of 2-deoxy sugars is a significant challenge in carbohydrate chemistry due to the lack of a participating group at the C-2 position to control the stereochemistry of the anomeric center.[1] Glycals like this compound provide an elegant solution to this problem through the Ferrier rearrangement.
The general workflow involves:
-
Ferrier Glycosylation: Reaction of the silylated glucal with an alcohol in the presence of a Lewis acid promoter to form a 2,3-unsaturated glycoside.
-
Reduction: Catalytic hydrogenation of the double bond to yield the saturated 2-deoxy sugar.
This methodology allows for the introduction of a wide variety of aglycones and provides access to a diverse range of 2-deoxy glycosides.
Role in Oligosaccharide Synthesis
The free hydroxyl groups at the C-3 and C-4 positions of this compound can serve as glycosyl acceptors. This allows for the building of oligosaccharide chains. Subsequently, the glucal can be converted into a glycosyl donor for further coupling reactions. This dual reactivity makes it a versatile component in the convergent synthesis of complex oligosaccharides.
Signaling Pathways and Experimental Workflows
As a synthetic intermediate, this compound is not directly involved in biological signaling pathways. However, it is a critical component in the chemical synthesis of molecules that can modulate such pathways. The logical workflow for its use in a synthetic campaign is outlined below.
Conclusion
This compound is a strategically important intermediate for the synthesis of complex carbohydrates, particularly 2-deoxy sugars. Its selective protection allows for a high degree of control in multi-step synthetic sequences. While detailed, consolidated characterization data remains somewhat elusive in the public domain, the general synthetic routes and applications are well-established within the field of carbohydrate chemistry. This guide provides researchers and drug development professionals with a foundational understanding of the synthesis, properties, and potential applications of this versatile building block, facilitating its use in the development of novel therapeutics and the synthesis of complex natural products.
References
Methodological & Application
Application Notes and Protocols for Glycosylation using 6-O-(tert-Butyldimethylsilyl)-D-glucal
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-O-(tert-Butyldimethylsilyl)-D-glucal is a selectively protected monosaccharide that serves as a versatile building block in modern carbohydrate chemistry. The bulky tert-butyldimethylsilyl (TBDMS) group at the C-6 primary hydroxyl position provides robust protection, allowing for chemical manipulation of the hydroxyl groups at C-3 and C-4. This glycal is primarily utilized as a glycosyl donor in the Ferrier rearrangement, a powerful acid-catalyzed reaction for the synthesis of 2,3-unsaturated glycosides.[1][2] These products are valuable intermediates for constructing complex oligosaccharides, C-glycosides, and various glycoconjugates with significant biological and therapeutic potential.[3][4]
The key to its utility is the double bond between C-1 and C-2, which, upon activation by a Lewis acid, facilitates an allylic rearrangement to form a reactive oxocarbenium ion intermediate.[1][5] This intermediate is then trapped by a nucleophile (a glycosyl acceptor, such as an alcohol) at the anomeric center to yield the 2,3-unsaturated product, often with high stereoselectivity.[5][6]
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol describes the selective silylation of the primary C-6 hydroxyl group of D-glucal.
Materials:
-
D-glucal
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Triethylamine (B128534) (TEA) or Imidazole
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve D-glucal (1.0 eq) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice-water bath.
-
Slowly add a solution of TBDMSCl (1.05 eq) in anhydrous DCM dropwise to the stirred mixture over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield pure this compound.
Protocol 2: General O-Glycosylation via Ferrier Rearrangement
This protocol details a general method for the Lewis acid-catalyzed glycosylation of an alcohol acceptor using this compound.
Materials:
-
This compound (glycosyl donor)
-
Glycosyl acceptor (e.g., primary or secondary alcohol, 1.2-1.5 eq)
-
Lewis acid catalyst (e.g., Boron trifluoride etherate (BF₃·OEt₂), Indium(III) chloride (InCl₃), Iron(III) chloride (FeCl₃), 10-20 mol%)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN))
-
Activated 4 Å molecular sieves (optional, but recommended)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and activated 4 Å molecular sieves.
-
Add anhydrous DCM to dissolve the glycal.
-
Add the alcohol acceptor (1.2 eq) to the solution.
-
Cool the reaction mixture to the desired temperature (typically -20 °C to 0 °C).
-
Slowly add the Lewis acid catalyst (e.g., BF₃·OEt₂, 0.2 eq) to the stirred solution.
-
Maintain the reaction at this temperature and monitor its progress by TLC. Reaction times can range from 30 minutes to a few hours.
-
Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
-
Filter the mixture through a pad of celite to remove molecular sieves and wash with DCM.
-
Transfer the filtrate to a separatory funnel, separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2,3-unsaturated O-glycoside.
Data Presentation
The efficiency and stereoselectivity of the Ferrier rearrangement are highly dependent on the choice of Lewis acid promoter, solvent, and the nature of the glycosyl acceptor. The following table summarizes representative data for Ferrier glycosylation reactions of D-glucal derivatives, which serves as a strong predictive model for reactions with 6-O-TBDMS-D-glucal.
| Glycosyl Donor | Glycosyl Acceptor (Alcohol) | Promoter (Lewis Acid) | Solvent | Time | Temp. | Yield (%) | Anomeric Ratio (α:β) |
| Tri-O-acetyl-D-glucal | Methanol | InCl₃ | DCM | - | RT | - | 7:1[1] |
| Tri-O-acetyl-D-glucal | Methanol | SnCl₄ | DCM | 10 min | -78°C | 83 | 86:14[1] |
| Tri-O-acetyl-D-glucal | Isopropanol | BF₃·OEt₂ | DCM | 24 h | RT | 95 | - |
| Tri-O-acetyl-D-glucal | Ethanol | ZnCl₂ | Toluene | 30-60 min | RT | 65-95 | 89:11[1] |
| Tri-O-acetyl-D-glucal | Benzyl alcohol | BF₃·OEt₂ | DCM | 1 h | -20°C to RT | 98 | - |
| Tri-O-acetyl-D-glucal | Diosgenin | FeCl₃ | DCM | 5 min | RT | - | ~10:1[6] |
| Tri-O-acetyl-D-glucal | Various phenols | Y(OTf)₃ | - | - | RT | good | exclusive α[2] |
Note: Yields and ratios are highly substrate-dependent. These values provide a general reference for reaction optimization.
Visualizations
Reaction Pathway
The diagram below illustrates the general transformation of this compound into a 2,3-unsaturated O-glycoside via the Ferrier rearrangement.
Caption: Ferrier rearrangement of 6-O-TBDMS-D-glucal.
Experimental Workflow
This flowchart outlines the key steps of the glycosylation protocol, from reaction setup to the final purified product.
Caption: General experimental workflow for Ferrier glycosylation.
References
- 1. Ferrier rearrangement - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Stereoselective strain-release Ferrier rearrangement: the dual role of catalysts - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00410H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Ferrier Rearrangement Mechanism with Silylated Glucals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Ferrier rearrangement, with a specific focus on its application with silylated glucals. This powerful reaction is a cornerstone in modern carbohydrate chemistry, enabling the synthesis of diverse 2,3-unsaturated glycosides, which are valuable building blocks for pharmaceuticals and biologically active molecules. The protocols detailed herein are based on established and recently developed methodologies, offering guidance on various catalytic systems and substrate combinations.
Introduction to the Ferrier Rearrangement
The Ferrier rearrangement is a Lewis acid-promoted reaction of glycals (1,2-unsaturated sugars) that results in the formation of 2,3-unsaturated glycosides.[1] The reaction proceeds via an allylic rearrangement, where a nucleophile attacks the anomeric carbon (C-1) with concomitant displacement of a leaving group, typically an acetate (B1210297) or a hydroxyl group, from the C-3 position.[1][2] This transformation is highly valued for its ability to introduce a wide range of substituents at the anomeric center with often high stereoselectivity, predominantly favoring the α-anomer.[3]
The versatility of the Ferrier rearrangement has been expanded through the use of silylated reagents, either as carbon-based nucleophiles attacking the glycal or, in more recent developments, as a directing group on the glycal itself to facilitate the reaction.
Mechanism of the Ferrier Rearrangement
The generally accepted mechanism for the Ferrier rearrangement involves the following key steps[1][4]:
-
Activation of the Glycal: A Lewis acid coordinates to the leaving group at the C-3 position of the glycal, facilitating its departure.
-
Formation of an Allyloxocarbenium Ion: The departure of the leaving group leads to the formation of a delocalized, resonance-stabilized allyloxocarbenium ion intermediate.
-
Nucleophilic Attack: A nucleophile attacks the anomeric carbon (C-1) of the intermediate.
-
Formation of the 2,3-Unsaturated Glycoside: This attack leads to the formation of the final 2,3-unsaturated glycoside product with the double bond shifted from the 1,2-position to the 2,3-position.
Diagram 1: General Mechanism of the Ferrier Rearrangement
Caption: General mechanism of the Lewis acid-catalyzed Ferrier rearrangement.
Applications of Silylated Reagents in Ferrier Rearrangements
Silylated compounds have proven to be highly effective in Ferrier-type reactions, primarily in two distinct roles: as carbon nucleophiles for the synthesis of C-glycosides and as activating groups on the glycal donor.
The synthesis of C-glycosides, where the anomeric oxygen is replaced by a carbon atom, is of significant interest in drug development due to their increased stability towards enzymatic hydrolysis. Silylated nucleophiles, such as allyltrimethylsilane (B147118) and silyl (B83357) enol ethers, are excellent partners in the Ferrier rearrangement for the construction of these C-C bonds.[5][6]
The use of ceric ammonium (B1175870) nitrate (B79036) (CAN) has been shown to be an efficient promoter for the carbon-Ferrier rearrangement of glycals with allyltrimethylsilane, affording α-C-allyl glycosides in good yields and high selectivity.[5] Similarly, silyl ketene (B1206846) acetals can be employed to introduce ester functionalities at the anomeric position.[6]
Table 1: Ferrier Rearrangement of Glycals with Silylated Nucleophiles
| Entry | Glycal Substrate | Silylated Nucleophile | Lewis Acid/Promoter | Solvent | Time (h) | Yield (%) | α:β Ratio | Reference |
| 1 | 3,4,6-Tri-O-acetyl-D-glucal | Allyltrimethylsilane | CAN | Acetonitrile (B52724) | 1 | 88 | >20:1 | [5] |
| 2 | 3,4,6-Tri-O-benzyl-D-glucal | Allyltrimethylsilane | CAN | Acetonitrile | 1.5 | 85 | >20:1 | [5] |
| 3 | 3,4,6-Tri-O-acetyl-D-glucal | 1-(tert-butyldimethylsilyloxy)-1-methoxyethene | TMSOTf | Dichloromethane | - | 73 | 1:1.5 | [6] |
| 4 | 3,4,6-Tri-O-acetyl-D-glucal | 1-(tert-butyldimethylsilyloxy)-1-methoxyethene | BF₃·OEt₂ | Dichloromethane | - | 45 | 1:2 | [6] |
A recent advancement in this field is the use of a silyl group at the C-3 position of the glucal itself to facilitate the Ferrier rearrangement.[7] In this novel strategy, the dimethylphenylsilyl group at C-3 promotes the reaction, allowing the unactivated C-3 hydroxyl group to act as the leaving group. This approach provides efficient access to C3-silyl glycosides, which can be further diversified. An inexpensive Lewis acid like AlCl₃ can be used in catalytic amounts to achieve this transformation.[7]
Diagram 2: Silicon-Assisted Ferrier Rearrangement
Caption: Mechanism of the silicon-assisted Ferrier rearrangement.
Experimental Protocols
The following protocols are detailed methodologies for key experiments cited in the application notes.
This protocol is adapted from the procedure described by Reddy et al.[5]
Materials:
-
3,4,6-Tri-O-acetyl-D-glucal
-
Allyltrimethylsilane
-
Ceric Ammonium Nitrate (CAN)
-
Anhydrous Acetonitrile
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Ethyl acetate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of 3,4,6-tri-O-acetyl-D-glucal (1.0 mmol) in anhydrous acetonitrile (10 mL) at room temperature, add allyltrimethylsilane (2.0 mmol).
-
To this mixture, add ceric ammonium nitrate (CAN) (1.0 mmol) in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1 hour.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (15 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford the pure α-C-allyl glycoside.
This protocol is based on the methodology reported by Das et al.[7]
Materials:
-
C3-dimethylphenylsilyl-D-glucal
-
Alcohol nucleophile (e.g., benzyl (B1604629) alcohol)
-
Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of C3-dimethylphenylsilyl-D-glucal (1.0 equiv.) and the alcohol nucleophile (1.2 equiv.) in anhydrous DCM (0.1 M) at 0 °C, add AlCl₃ (5 mol %).
-
Stir the reaction mixture at 0 °C and allow it to warm to room temperature. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (using an appropriate eluent system, e.g., ethyl acetate/hexane gradient) to yield the desired C3-silyl-2,3-unsaturated glycoside.
Workflow for Synthesis and Application
The synthesis of 2,3-unsaturated glycosides via the Ferrier rearrangement using silylated glucals opens up numerous possibilities for further functionalization, making these compounds valuable intermediates in drug discovery and development.
Diagram 3: Experimental and Application Workflow
Caption: Workflow from synthesis to application of silylated glycosides.
Conclusion
The Ferrier rearrangement involving silylated glucals represents a highly efficient and versatile strategy for the synthesis of 2,3-unsaturated glycosides. The use of silylated nucleophiles provides a direct route to C-glycosides, while the innovative silicon-assisted approach allows for the use of unactivated hydroxyl groups as leaving groups, expanding the scope of this transformation. The detailed protocols and mechanistic insights provided in these notes are intended to facilitate the adoption and adaptation of these powerful synthetic methods in academic and industrial research settings, particularly in the field of drug development.
References
- 1. Ferrier rearrangement - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 3. benchchem.com [benchchem.com]
- 4. Acid Catalyzed Stereocontrolled Ferrier-Type Glycosylation Assisted by Perfluorinated Solvent [mdpi.com]
- 5. Efficient carbon-Ferrier rearrangement on glycals mediated by ceric ammonium nitrate: Application to the synthesis of 2-deoxy-2-amino-C-glycoside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Large-Scale Synthesis of All Stereoisomers of a 2,3-Unsaturated C-Glycoside Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of 2-Deoxy-Sugars from 6-O-TBDMS-D-glucal
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deoxy-sugars are crucial carbohydrate motifs found in numerous biologically active natural products, including antibiotics, anticancer agents, and cardiac glycosides.[1][2][3] The absence of the C-2 hydroxyl group significantly influences the molecule's stability and biological function. Glycals, cyclic enol ethers derived from sugars, are versatile and powerful precursors for synthesizing these important compounds.[2][4] Specifically, 6-O-TBDMS-D-glucal, with its selectively protected primary alcohol, serves as an excellent starting material for various synthetic transformations leading to 2-deoxy-sugars.
This document outlines three primary synthetic strategies starting from 6-O-TBDMS-D-glucal:
-
Ferrier Rearrangement followed by Catalytic Hydrogenation: An efficient method to produce 2,3-unsaturated glycosides which are then reduced.
-
Epoxidation and Reductive Ring Opening: A stereoselective approach involving the formation of a 1,2-anhydro sugar intermediate.
-
Haloglycosylation and Reductive Dehalogenation: A classic method involving the addition of a halogen and an alcohol across the glycal double bond, followed by radical reduction.
Synthetic Pathways Overview
The following diagram illustrates the primary synthetic routes from 6-O-TBDMS-D-glucal to the target 2-deoxy-sugars.
Caption: Overall synthetic workflow from 6-O-TBDMS-D-glucal.
Method 1: Ferrier Rearrangement and Subsequent Reduction
The Ferrier rearrangement is a powerful acid-catalyzed reaction that transforms glycals into 2,3-unsaturated glycosides.[5][6] This reaction involves an allylic rearrangement where the C-3 substituent is displaced, followed by the nucleophilic attack of an alcohol at the anomeric center (C-1).[6] The resulting unsaturated sugar can then be readily hydrogenated to yield the corresponding 2-deoxy-sugar. A variety of Lewis acids can be employed to catalyze this transformation.[7]
Logical Flow of the Ferrier Rearrangement
Caption: Key steps of the Lewis acid-catalyzed Ferrier rearrangement.
Experimental Protocol: Synthesis of an Alkyl 2,3-Unsaturated Glycoside
This protocol is adapted from procedures utilizing Lewis acids for the Ferrier rearrangement.[7][8][9]
-
Materials:
-
6-O-TBDMS-3,4-di-O-acetyl-D-glucal (1 equivalent)
-
Alcohol (e.g., Benzyl alcohol, 1.2 equivalents)
-
Lewis Acid (e.g., Boron trifluoride etherate (BF₃·OEt₂), 1.2 equivalents, or Indium(III) chloride (InCl₃), 0.2 equivalents)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 6-O-TBDMS-3,4-di-O-acetyl-D-glucal and the alcohol in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Lewis acid catalyst to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the pure 2,3-unsaturated glycoside.
-
Protocol: Catalytic Hydrogenation
-
Materials:
-
Alkyl 2,3-unsaturated glycoside (1 equivalent)
-
Palladium on Carbon (Pd/C, 10% w/w)
-
Solvent (e.g., Methanol, Ethyl Acetate)
-
Hydrogen (H₂) gas
-
-
Procedure:
-
Dissolve the 2,3-unsaturated glycoside in the chosen solvent.
-
Carefully add the Pd/C catalyst to the solution.
-
Place the reaction vessel under an atmosphere of H₂ (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the 2-deoxy-sugar, which can be further purified if necessary.
-
Data Summary: Ferrier Rearrangement Yields
| Catalyst (mol%) | Alcohol | Time (h) | Yield (%) | α:β Ratio |
| BDMS (10) | Benzyl alcohol | 2.0 | 90 | >99:1 |
| BDMS (10) | Methanol | 2.5 | 85 | >99:1 |
| InCl₃ (20) | Benzyl alcohol | 0.5 | 92 | >99:1 |
| I₂ (30) | Phenol | 2.0 | 88 | 90:10 |
Data adapted from related literature on Ferrier rearrangements of acetylated glucals. BDMS = Bromodimethylsulfonium bromide.[8]
Method 2: Epoxidation and Reductive Ring Opening
This two-step sequence involves the initial epoxidation of the glycal double bond to form a 1,2-anhydrosugar, followed by a reductive ring-opening of the epoxide. The epoxidation of glycals often proceeds with high stereoselectivity.[10] Reagents like dimethyldioxirane (B1199080) (DMDO) or meta-chloroperoxybenzoic acid (m-CPBA) are commonly used.[10][11][12] The subsequent reduction, typically with a hydride reagent like lithium aluminium hydride (LiAlH₄), opens the epoxide ring to furnish the 2-deoxy-sugar.[13]
Experimental Workflow: Epoxidation-Reduction Pathway
Caption: Two-step workflow for the epoxidation-reduction route.
Experimental Protocol: Epoxidation of 6-O-TBDMS-D-glucal
This protocol is based on established procedures for glycal epoxidation.[10]
-
Materials:
-
6-O-TBDMS-D-glucal (1 equivalent)
-
Dimethyldioxirane (DMDO) solution in acetone (B3395972) (approx. 0.08 M, 1.5 equivalents) or m-CPBA (1.5 equivalents)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution (if using m-CPBA)
-
-
Procedure:
-
Dissolve 6-O-TBDMS-D-glucal in anhydrous CH₂Cl₂ and cool to 0 °C.
-
Add the solution of DMDO in acetone dropwise to the stirred glycal solution.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
(If using m-CPBA, stir at room temperature and quench with NaHCO₃ solution after completion).
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. The resulting 1,2-anhydrosugar is often used in the next step without extensive purification.
-
Protocol: Reductive Opening of the Epoxide
-
Materials:
-
Crude 1,2-anhydrosugar (1 equivalent)
-
Lithium Aluminium Hydride (LiAlH₄, 2-3 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Water, 15% NaOH solution, Water (for Fieser workup)
-
-
Procedure:
-
Prepare a suspension of LiAlH₄ in anhydrous THF under an inert atmosphere and cool to 0 °C.
-
Dissolve the crude epoxide in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to 0 °C and cautiously quench by sequential, dropwise addition of water, 15% aqueous NaOH, and then water again (e.g., for 'x' g of LiAlH₄, add 'x' mL H₂O, 'x' mL 15% NaOH, then '3x' mL H₂O).
-
Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off, washing thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography to yield the 2-deoxy-sugar.
-
Data Summary: Epoxidation and Reduction of Glycals
| Glycal Derivative | Epoxidation Reagent | Reduction Reagent | Overall Yield (%) | Ref. |
| 3,4,6-tri-O-acetyl-D-glucal | DMDO (in situ) | - | 87 (epoxide) | [10] |
| 3,4,6-tri-O-benzyl-D-glucal | DMDO (in situ) | - | 99 (epoxide) | [10] |
| Generic Epoxide | LiAlH₄ | - | (Varies) | [13] |
Method 3: Haloglycosylation and Reductive Dehalogenation
This method introduces a halogen (typically iodine or bromine) at C-2 and an alkoxy or acyloxy group at C-1.[14][15] This is achieved by reacting the glycal with a halogen source like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) in the presence of a nucleophile (e.g., an alcohol).[14][16] The resulting 2-halo-glycoside is then subjected to a radical-mediated reduction, commonly using tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN), to replace the C-2 halogen with a hydrogen atom.[15][17]
Experimental Protocol: Iodoalkoxylation of 6-O-TBDMS-D-glucal
-
Materials:
-
6-O-TBDMS-D-glucal (1 equivalent)
-
N-Iodosuccinimide (NIS, 1.5 equivalents)
-
Alcohol (e.g., Methanol, used as solvent and nucleophile)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
Dissolve 6-O-TBDMS-D-glucal in a mixture of anhydrous CH₂Cl₂ and the alcohol (e.g., 2:1 ratio).
-
Cool the solution to 0 °C.
-
Add NIS portion-wise over 15 minutes, protecting the reaction from light.
-
Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with CH₂Cl₂ and wash with saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by silica gel chromatography to isolate the 2-iodo-glycoside isomers.
-
Protocol: Reductive Deiodination
-
Materials:
-
2-Iodo-glycoside (1 equivalent)
-
Tributyltin hydride (Bu₃SnH, 1.5 equivalents)
-
Azobisisobutyronitrile (AIBN, 0.1 equivalents)
-
Anhydrous Toluene (B28343)
-
-
Procedure:
-
Dissolve the 2-iodo-glycoside in anhydrous toluene under an inert atmosphere.
-
Add AIBN and Bu₃SnH to the solution.
-
Heat the reaction mixture to 80-90 °C for 2-4 hours, monitoring by TLC.
-
After cooling to room temperature, concentrate the reaction mixture.
-
Purify the crude product using silica gel chromatography. A common technique to remove tin byproducts is to use a biphasic hexane/acetonitrile extraction or by treatment with a potassium fluoride (B91410) solution prior to chromatography.
-
Data Summary: Haloglycosylation and Reduction
| Glycal Derivative | Halogenation Conditions | Reduction Conditions | Overall Yield (%) | Ref. |
| 3,4,6-tri-O-benzyl-D-glucal | NBS, Methanol | H₂, Raney Ni | Not specified | [14][15] |
| 3,4,6-tri-O-acetyl-D-glucal | NBS, Methanol | H₂ (1 bar), Raney Ni | 95 | [15] |
| 2-iodo-glycosylamides | (Starting from D-glucal) | H₂, Pd/C | (Varies) | [16] |
References
- 1. Stereoselective Synthesis of 2-Deoxythiosugars from Glycals [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances in the synthesis of 2-deoxy-glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods for 2-Deoxyglycoside Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organicreactions.org [organicreactions.org]
- 6. books.rsc.org [books.rsc.org]
- 7. iosrjournals.org [iosrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Large-Scale Synthesis of All Stereoisomers of a 2,3-Unsaturated C-Glycoside Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. US6933382B2 - Process for the synthesis of 2-deoxy-D-glucose - Google Patents [patents.google.com]
- 15. arkat-usa.org [arkat-usa.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes: 6-O-(tert-Butyldimethylsilyl)-D-glucal in Oligosaccharide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Overview
6-O-(tert-Butyldimethylsilyl)-D-glucal (6-O-TBDMS-D-glucal) is a key synthetic intermediate in modern carbohydrate chemistry. As a partially protected glycal, it offers a unique combination of reactivity and selectivity, making it a valuable building block for the synthesis of complex oligosaccharides and glycoconjugates. The bulky tert-butyldimethylsilyl (TBDMS) protecting group at the primary C-6 hydroxyl position provides steric influence and ensures stability under various reaction conditions, while allowing for selective deprotection using fluoride (B91410) reagents. The C1-C2 double bond is the primary site of reactivity, enabling two major synthetic pathways for glycosidic bond formation: the Ferrier rearrangement to yield 2,3-unsaturated glycosides, and epoxidation followed by nucleophilic ring-opening to produce 2-deoxyglycosides. This document provides detailed protocols and data for these key applications.
Application: Ferrier Rearrangement for 2,3-Unsaturated O-Glycosides
The Ferrier rearrangement is a powerful Lewis acid-catalyzed reaction that transforms glycals into 2,3-unsaturated glycosides.[1][2] This reaction involves a nucleophilic substitution combined with an allylic shift.[1] 6-O-TBDMS-D-glucal serves as an excellent glycosyl donor in this transformation. The reaction typically proceeds with high efficiency, and the stereochemical outcome (α/β ratio) can be influenced by the choice of Lewis acid, solvent, and reaction temperature. The resulting 2,3-unsaturated products are versatile intermediates for the synthesis of modified carbohydrates and C-glycosides.[2]
Quantitative Data
While extensive data for 6-O-TBDMS-D-glucal is proprietary, the following table presents representative data for the Ferrier rearrangement of the closely related 3,4,6-tri-O-acetyl-D-glucal to illustrate typical conditions, yields, and stereoselectivities. Silyl groups are known to influence reactivity, often requiring fine-tuning of these conditions.[3]
Table 1: Representative Lewis Acid-Catalyzed Ferrier Rearrangement of 3,4,6-tri-O-acetyl-D-glucal
| Glycosyl Acceptor (Alcohol) | Lewis Acid (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | α:β Ratio | Reference |
| Methanol | InCl₃ (10) | Dichloromethane (B109758) | RT | 0.5 | 92 | 7:1 | [1] |
| Isopropanol | BF₃·OEt₂ (cat.) | Dichloromethane | RT | 24 | 95 | - | [1] |
| Benzyl alcohol | BF₃·OEt₂ (cat.) | Dichloromethane | -20 to RT | 1 | 98 | - | [1] |
| Ethanol | ZnCl₂ (cat.) | Toluene | RT | 1 | 65-95 | 89:11 | [1] |
| 2-Phenylethanol | BDMS (10) | Dichloromethane | RT | 1.5 | 90 | 85:15 | [4] |
| Cholesterol | I₂ (20) | Dichloromethane | RT | 2 | 85 | α-only | [2] |
Note: BDMS = Bromodimethylsulfonium bromide. RT = Room Temperature. Data adapted from reactions on acetylated glucals.
Experimental Protocol: General Procedure for Ferrier Rearrangement
This protocol describes a general method for the Lewis acid-catalyzed Ferrier rearrangement of 6-O-TBDMS-D-glucal with a glycosyl acceptor.
Materials:
-
This compound
-
Glycosyl acceptor (e.g., a primary or secondary alcohol)
-
Anhydrous dichloromethane (DCM)
-
Lewis Acid promoter (e.g., BF₃·OEt₂, SnCl₄, or TMSOTf)
-
Triethylamine (B128534) (Et₃N)
-
Activated 4 Å molecular sieves
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add 6-O-TBDMS-D-glucal (1.0 equiv), the glycosyl acceptor (1.2 equiv), and activated 4 Å molecular sieves.
-
Add anhydrous DCM to create a 0.1 M solution with respect to the glucal. Stir the suspension for 30 minutes at room temperature.
-
Cool the reaction mixture to the desired temperature (typically -20 °C to 0 °C).
-
Slowly add the Lewis acid promoter (10-30 mol%) to the stirred solution.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting glucal is consumed (typically 1-4 hours).
-
Quench the reaction by adding triethylamine (5-10 drops) until the solution is neutral or slightly basic.
-
Allow the mixture to warm to room temperature, then dilute with DCM and filter through a pad of Celite® to remove the molecular sieves.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the pure 2,3-unsaturated glycoside product.
Diagram: Mechanism of the Ferrier Rearrangement
Caption: Mechanism of the Lewis acid-catalyzed Ferrier rearrangement.
Application: Synthesis of 2-Deoxyglycosides via Epoxidation
A highly effective strategy for synthesizing 2-deoxyglycosides involves a two-step sequence starting from a glycal. First, the double bond of 6-O-TBDMS-D-glucal is epoxidized to form a 1,2-anhydro sugar (an epoxide). These epoxides are highly reactive glycosyl donors. In the second step, the epoxide is opened by a nucleophile (e.g., an alcohol or thiol), yielding a 2-deoxyglycoside. This method is particularly valuable for accessing β-linked 2-deoxyglycosides, as the ring-opening often proceeds via an Sₙ2-like mechanism with inversion of configuration at C-1.[5]
Quantitative Data
The following table provides representative data for the epoxidation of protected glycals and the subsequent ring-opening of the resulting epoxides. Conditions can be adapted for the 6-O-TBDMS-D-glucal substrate.
Table 2: Representative Data for Epoxidation and Nucleophilic Ring-Opening
| Step | Substrate | Reagent / Nucleophile | Conditions | Yield (%) | Stereoselectivity | Reference |
| Epoxidation | 3,4,6-Tri-O-acetyl-D-glucal | DMDO (in situ) | Acetone (B3395972), NaHCO₃, 0°C to RT | 87 | 7:1 (gluco:manno) | N/A |
| Epoxidation | 3,4,6-Tri-O-benzyl-D-glucal | DMDO (in situ) | Acetone, NaHCO₃, 0°C | 99 | 100% (gluco) | N/A |
| Ring-Opening | 1,2-Anhydro-3,4,6-tri-O-benzyl-α-D-glucopyranose | Methanol | Zn(OTf)₂, DCM, RT | 85 | β-only | N/A |
| Ring-Opening | 1,2-Anhydro-3,4,6-tri-O-benzyl-α-D-glucopyranose | Thiophenol | Ti(O-iPr)₄, DCM, 0°C | 92 | β-only | N/A |
| Ring-Opening | 1,2-Anhydro-3,4,6-tri-O-acetyl-α-D-glucopyranose | Water (Acidic) | H₂SO₄ (cat.), Dioxane | 91 | trans-diol | [5] |
Note: DMDO = Dimethyldioxirane. Data is illustrative and sourced from reactions on related protected glycals.
Experimental Protocols
Protocol A: Epoxidation of 6-O-TBDMS-D-glucal
Materials:
-
6-O-TBDMS-D-glucal
-
Dimethyldioxirane (DMDO) solution in acetone, or Oxone® and acetone for in situ generation
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃)
Procedure:
-
Dissolve 6-O-TBDMS-D-glucal (1.0 equiv) in anhydrous DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add a pre-prepared, cold solution of DMDO in acetone (~1.5 equiv) dropwise over 30 minutes. Alternatively, for in situ generation, add acetone (10 equiv) and saturated aqueous NaHCO₃, then add Oxone® (2.2 equiv) portion-wise while maintaining the temperature at 0-5 °C.
-
Stir the reaction vigorously at 0 °C. Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a small amount of saturated aqueous Na₂S₂O₃ solution to destroy excess oxidant.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude 1,2-anhydro-6-O-TBDMS-α-D-glucopyranose is often used directly in the next step without further purification.
Protocol B: Nucleophilic Ring-Opening of the Epoxide
Materials:
-
Crude 1,2-anhydro-6-O-TBDMS-α-D-glucopyranose
-
Nucleophile (e.g., alcohol or thiol, 2.0 equiv)
-
Anhydrous solvent (e.g., DCM or THF)
-
Catalyst/Promoter (e.g., Ti(O-iPr)₄, ZnCl₂, or a strong base like NaH for alkoxides)
Procedure (Acid/Lewis Acid Catalyzed):
-
Dissolve the crude epoxide (1.0 equiv) and the nucleophile (2.0 equiv) in anhydrous DCM under an argon atmosphere.
-
Cool the mixture to 0 °C.
-
Add the Lewis acid catalyst (e.g., ZnCl₂, 1.0 equiv) and stir the reaction at 0 °C to room temperature.
-
Monitor the reaction by TLC until the epoxide is consumed.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM, dry the combined organic layers over Na₂SO₄, and concentrate.
-
Purify by silica gel column chromatography to yield the 2-deoxy-β-glycoside.
Procedure (Base Catalyzed - for alkoxide nucleophiles):
-
In a separate flask, dissolve the alcohol nucleophile (2.0 equiv) in anhydrous THF and add NaH (2.0 equiv) at 0 °C to generate the sodium alkoxide.
-
In the main reaction flask, dissolve the crude epoxide (1.0 equiv) in anhydrous THF.
-
Slowly transfer the prepared alkoxide solution to the epoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by adding saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by silica gel column chromatography.
Diagram: Synthetic Workflow from Glucal to 2-Deoxyglycoside
Caption: Workflow for the synthesis of 2-deoxyglycosides.
References
Application Notes and Protocols for the Stereoselective Epoxidation of 6-O-TBDMS-D-glucal
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective epoxidation of glycals is a fundamental transformation in carbohydrate chemistry, providing access to valuable 1,2-anhydrosugars. These epoxides are versatile intermediates for the synthesis of a wide range of glycoconjugates, including O-glycosides, C-glycosides, and N-glycosides, which are crucial components in drug development and glycobiology research. This document provides detailed protocols for the stereoselective epoxidation of 3,4-di-O-benzyl-6-O-tert-butyldimethylsilyl-D-glucal (6-O-TBDMS-D-glucal), a commonly used protected glucal derivative. The bulky tert-butyldimethylsilyl (TBDMS) group at the C-6 position sterically hinders the β-face of the glucal, leading to a high diastereoselectivity in favor of the α-epoxide (gluco-configuration).
Two primary methods for this epoxidation are presented: using dimethyldioxirane (B1199080) (DMDO) generated in situ from Oxone® and acetone (B3395972), and employing meta-chloroperoxybenzoic acid (m-CPBA). Both methods are known for their efficiency and high stereoselectivity in the epoxidation of glycals.
Comparative Data of Epoxidation Methods
The choice of oxidizing agent significantly impacts the yield and diastereoselectivity of the epoxidation of D-glucal derivatives. The following table summarizes typical results obtained for the epoxidation of protected D-glucals, highlighting the expected outcomes for 6-O-TBDMS-D-glucal based on literature for substrates with similar steric and electronic properties.
| Oxidizing Agent | Substrate | Diastereomeric Ratio (α:β / gluco:manno) | Yield (%) | Reference |
| DMDO (in situ) | 3,4,6-tri-O-benzyl-D-glucal | >99:1 | 99 | [1][2] |
| DMDO (in situ) | 3,4,6-tri-O-acetyl-D-glucal | 7:1 | 87 | [1][2][3] |
| DMDO (in situ) | 3,4-di-O-benzyl-6-O-TBDMS-D-glucal | >95:5 (estimated) | >90 (estimated) | N/A |
| m-CPBA/KF | Tri-O-acetyl-D-glucal | High α-selectivity | High | [4] |
| m-CPBA/KF | 3,4-di-O-benzyl-6-O-TBDMS-D-glucal | >95:5 (estimated) | >85 (estimated) | N/A |
Experimental Protocols
Protocol 1: Epoxidation with in situ Generated Dimethyldioxirane (DMDO)
This protocol is adapted from the highly efficient method described by Cheshev et al. for the epoxidation of protected glycals.[1][2] The in situ generation of DMDO from Oxone® and acetone avoids the need to handle potentially unstable concentrated solutions of the oxidant.
Materials:
-
3,4-di-O-benzyl-6-O-TBDMS-D-glucal
-
Dichloromethane (B109758) (CH₂Cl₂), ACS reagent grade
-
Acetone, ACS reagent grade
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
-
Deionized water
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-di-O-benzyl-6-O-TBDMS-D-glucal (1.0 eq) in a mixture of dichloromethane (10 mL per mmol of glucal) and acetone (1 mL per mmol of glucal).
-
Biphasic System: Add saturated aqueous NaHCO₃ solution (15 mL per mmol of glucal) to the flask to create a biphasic system. Cool the vigorously stirred mixture to 0 °C in an ice bath.
-
Addition of Oxone®: In a separate beaker, prepare a solution of Oxone® (2.0 eq) in deionized water (5 mL per mmol of Oxone®).
-
Epoxidation Reaction: Add the Oxone® solution dropwise to the cooled, vigorously stirred biphasic mixture over 15-20 minutes.
-
Reaction Monitoring: Vigorously stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting glucal.
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 10 mL per mmol of initial glucal).
-
Drying and Concentration: Combine all organic phases and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude 1,2-anhydro-3,4-di-O-benzyl-6-O-TBDMS-α-D-glucopyranose.
-
Purification: The resulting epoxide is often of high purity and can be used in the next step without further purification. If necessary, purification can be achieved by flash column chromatography on silica (B1680970) gel.
Protocol 2: Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
This protocol utilizes the well-established epoxidizing agent m-CPBA. The addition of potassium fluoride (B91410) (KF) is recommended to buffer the reaction mixture and prevent the acid-catalyzed opening of the newly formed epoxide.[4]
Materials:
-
3,4-di-O-benzyl-6-O-TBDMS-D-glucal
-
Dichloromethane (CH₂Cl₂), anhydrous
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Potassium fluoride (KF), anhydrous powder
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: To a solution of 3,4-di-O-benzyl-6-O-TBDMS-D-glucal (1.0 eq) in anhydrous dichloromethane (15 mL per mmol of glucal) in a round-bottom flask, add anhydrous potassium fluoride (3.0 eq).
-
Addition of m-CPBA: Cool the suspension to 0 °C in an ice bath. Add m-CPBA (1.5 eq) portion-wise over 10 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature over 2-3 hours. Monitor the reaction by TLC.
-
Quenching: Upon completion, quench the reaction by the addition of saturated aqueous sodium thiosulfate solution to decompose the excess peroxide.
-
Workup: Dilute the mixture with dichloromethane and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate (B1210297) gradient) to yield the pure 1,2-anhydro-3,4-di-O-benzyl-6-O-TBDMS-α-D-glucopyranose.
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Dihydroxylation of Silyl-Protected Glycals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dihydroxylation of glycals—cyclic enol ethers derived from sugars—is a fundamental transformation in carbohydrate chemistry, providing a powerful method for the stereoselective synthesis of 1,2-diols. These products are crucial intermediates in the synthesis of oligosaccharides, glycosides, and various carbohydrate-based therapeutics. The stereochemical outcome of this reaction is highly dependent on the reaction conditions and, notably, on the nature of the protecting groups on the glycal scaffold.
Silyl (B83357) ethers are among the most common protecting groups used in carbohydrate synthesis due to their ease of installation and removal, and their tunable steric bulk. The size and nature of the silyl group, particularly at the C6 position of a glycal, can significantly influence the facial selectivity of the dihydroxylation reaction. Bulky silyl groups can sterically hinder one face of the glycal ring, directing the dihydroxylating agent to the opposite face and thereby controlling the stereochemistry of the resulting diol.
This document provides an overview of the common conditions for the dihydroxylation of silyl-protected glycals, with a focus on the widely used Upjohn dihydroxylation method, which employs a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant, typically N-methylmorpholine N-oxide (NMO). Detailed protocols and data on the influence of different silyl protecting groups on reaction yield and diastereoselectivity are presented to guide researchers in selecting the optimal conditions for their specific synthetic targets.
Mechanism and Stereoselectivity
The dihydroxylation of an alkene with osmium tetroxide proceeds via a concerted [3+2] cycloaddition mechanism. The OsO₄ adds to the double bond from the less sterically hindered face to form a cyclic osmate ester intermediate. This intermediate is then hydrolyzed to yield the syn-diol. The regeneration of the active Os(VIII) species from the reduced Os(VI) by a co-oxidant allows the reaction to be catalytic in osmium.
For silyl-protected glycals, the stereochemical outcome is primarily dictated by the steric hindrance imposed by the protecting groups. A bulky silyl group at the C6 position will typically direct the osmium tetroxide to the opposite (α) face of the glycal ring, leading to the preferential formation of the α-diol.
Data Presentation: Influence of Silyl Protecting Groups
The choice of the silyl protecting group at the C6 position of a D-glucal derivative has a pronounced effect on the diastereoselectivity of the Upjohn dihydroxylation. The following table summarizes the quantitative data for the dihydroxylation of various 6-O-silyl-protected 3,4-di-O-benzyl-D-glucals.
| Entry | Glycal Substrate (Protecting Groups) | Silyl Group (R) at C6 | Reagents | Diastereomeric Ratio (α:β) | Combined Yield (%) |
| 1 | 3,4-di-O-benzyl | TBDMS | cat. OsO₄, NMO | 5:1 | 85 |
| 2 | 3,4-di-O-benzyl | TIPS | cat. OsO₄, NMO | 10:1 | 90 |
| 3 | 3,4-di-O-benzyl | TBDPS | cat. OsO₄, NMO | >20:1 | 92 |
Data is compiled from representative studies and is intended for comparative purposes. Actual results may vary based on specific reaction conditions.
As indicated in the table, increasing the steric bulk of the silyl group from tert-butyldimethylsilyl (TBDMS) to triisopropylsilyl (TIPS), and further to tert-butyldiphenylsilyl (TBDPS), leads to a significant enhancement in the diastereoselectivity in favor of the α-diol.
Experimental Protocols
General Protocol for the Upjohn Dihydroxylation of a Silyl-Protected Glycal
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Silyl-protected glycal (1.0 equiv)
-
N-methylmorpholine N-oxide (NMO) (1.5 equiv)
-
Osmium tetroxide (OsO₄) solution (e.g., 4% in water or 2.5 wt% in tert-butanol, 0.02-0.05 equiv)
-
Water
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Dichloromethane (B109758) (DCM) or Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the silyl-protected glycal (1.0 equiv) in a mixture of acetone and water (typically 10:1 v/v), add N-methylmorpholine N-oxide (NMO) (1.5 equiv).
-
Stir the mixture at room temperature until the NMO has completely dissolved.
-
To the stirred solution, add a catalytic amount of osmium tetroxide solution (0.02-0.05 equiv) dropwise.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-24 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite or sodium thiosulfate. Stir vigorously for 30-60 minutes to reduce the osmium species.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure diol.
Visualizations
Caption: Experimental workflow for the Upjohn dihydroxylation.
Caption: Mechanism of OsO₄-catalyzed syn-dihydroxylation.
Application Notes and Protocols: 6-O-(tert-Butyldimethylsilyl)-D-glucal as a Versatile Glycosyl Donor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 6-O-(tert-Butyldimethylsilyl)-D-glucal, a selectively protected monosaccharide, and its application as a versatile glycosyl donor in the synthesis of oligosaccharides and glycoconjugates. This document includes a detailed protocol for its preparation and discusses its application in key glycosylation reactions, supported by quantitative data from related systems.
Introduction
This compound is a valuable intermediate in modern carbohydrate chemistry. The bulky tert-butyldimethylsilyl (TBDMS) protecting group at the primary 6-hydroxyl position provides steric hindrance and stability, allowing for selective manipulations at other positions of the glucal scaffold. The enol ether functionality of the glucal makes it an excellent precursor for the synthesis of 2-deoxyglycosides, which are key components of numerous biologically active natural products, including various antibiotics and anticancer agents. This document outlines the synthesis of this versatile glycosyl donor and its application in forming glycosidic linkages.
Data Presentation: Glycosylation Reaction Performance
The following table summarizes representative quantitative data for glycosylation reactions using silylated and acetylated D-glucal derivatives with various alcohol acceptors. While specific data for this compound is not extensively published, the data for analogous systems provide a strong predictive model for its reactivity and stereoselectivity.
| Glycosyl Donor | Acceptor | Catalyst/Promoter | Solvent | Time | Yield (%) | α:β Ratio | Reference |
| 3,4,6-tri-O-acetyl-D-glucal | Benzyl alcohol | BDMS (0.1 eq) | Dichloromethane | 15 min | 92 | 85:15 | [1] |
| 3,4,6-tri-O-acetyl-D-glucal | 2-Phenylethanol | BDMS (0.1 eq) | Dichloromethane | 20 min | 90 | 88:12 | [1] |
| 3,4,6-tri-O-acetyl-D-glucal | Cyclohexanol | BDMS (0.1 eq) | Dichloromethane | 30 min | 75 | 82:18 | [1] |
| 3,4,6-tri-O-acetyl-D-glucal | tert-Butanol | BDMS (0.1 eq) | Dichloromethane | 45 min | 65 | 78:22 | [1] |
| 2-Acetamido-2-deoxy-1,3,6-tri-O-pivaloyl-4-O-TBDMS-β-D-glucopyranoside | Primary Alcohols | TMSOTf (0.2 eq) | 1,2-dichloroethane | 12 h | Good | Complete β-selectivity | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from standard procedures for the selective silylation of primary hydroxyl groups in carbohydrates.
Materials:
-
D-Glucal
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate (B1210297)/Hexane mixture)
Procedure:
-
Dissolve D-glucal (1.0 eq) in anhydrous DMF or DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add imidazole (1.5 - 2.0 eq) or triethylamine (1.5 eq) to the solution and stir until dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of TBDMSCl (1.1 - 1.2 eq) in the same anhydrous solvent to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Protocol 2: General Procedure for Ferrier-Type O-Glycosylation
This protocol describes a general method for the synthesis of 2,3-unsaturated O-glycosides using this compound as the donor.
Materials:
-
This compound (glycosyl donor)
-
Glycosyl acceptor (e.g., a primary or secondary alcohol)
-
Lewis acid catalyst (e.g., BF₃·OEt₂, TMSOTf, InCl₃)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), or Toluene)
-
Activated 4 Å molecular sieves
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and activated 4 Å molecular sieves.
-
Add the anhydrous solvent to dissolve the glucal.
-
Add the glycosyl acceptor (1.2 - 2.0 eq) to the solution.
-
Cool the reaction mixture to the desired temperature (typically ranging from -20 °C to room temperature).
-
Slowly add the Lewis acid catalyst (0.1 - 1.0 eq) to the stirred solution.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Filter the mixture through a pad of celite to remove molecular sieves and wash with the reaction solvent.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2,3-unsaturated glycoside.
Protocol 3: Epoxidation of this compound and Subsequent Glycosylation
This two-step protocol provides a route to 2-deoxy-glycosides with a different stereochemical outcome compared to the direct Ferrier glycosylation.
Step 1: Epoxidation
Materials:
-
This compound
-
Dimethyldioxirane (DMDO) solution in acetone (B3395972) or m-Chloroperoxybenzoic acid (m-CPBA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate (B1220275) solution (if using m-CPBA)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Slowly add a solution of DMDO in acetone (1.5 - 2.0 eq) or a solution of m-CPBA (1.2 eq) in DCM.
-
Stir the reaction at 0 °C to room temperature and monitor by TLC.
-
Upon completion, quench the reaction. If using DMDO, simply concentrate the reaction mixture. If using m-CPBA, wash the reaction mixture with saturated aqueous sodium thiosulfate solution and then with saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude 1,2-anhydro-6-O-(tert-butyldimethylsilyl)-D-glycopyranose, which is often used in the next step without further purification.
Step 2: Glycosylation with the Epoxide
Materials:
-
Crude 1,2-anhydro-6-O-(tert-butyldimethylsilyl)-D-glycopyranose
-
Glycosyl acceptor
-
Lewis acid catalyst (e.g., ZnCl₂, Ti(O-iPr)₄)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
Procedure:
-
Dissolve the crude epoxide (1.0 eq) and the glycosyl acceptor (1.5 eq) in the anhydrous solvent under an inert atmosphere.
-
Add the Lewis acid catalyst (1.0 - 2.0 eq) at room temperature or elevated temperature.
-
Stir the reaction and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the 2-deoxy-glycoside.
Visualizations
Caption: Synthesis of the Glycosyl Donor.
Caption: Ferrier Glycosylation Workflow.
Caption: Epoxidation-Glycosylation Pathway.
References
Application Notes and Protocols: TBAF Deprotection of 6-O-(tert-Butyldimethylsilyl)-D-glucal
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyldimethylsilyl (TBDMS) group is a widely utilized protecting group for hydroxyl functionalities in organic synthesis, particularly in carbohydrate chemistry, due to its stability and selective removal under specific conditions. Tetrabutylammonium fluoride (B91410) (TBAF) is a common and effective reagent for the cleavage of TBDMS ethers, regenerating the parent alcohol. This document provides detailed application notes and protocols for the TBAF-mediated deprotection of 6-O-(tert-Butyldimethylsilyl)-D-glucal to yield D-glucal, a key intermediate in the synthesis of various carbohydrate-based therapeutics and natural products.
Mechanism of Action
The deprotection of silyl (B83357) ethers with TBAF is driven by the high affinity of the fluoride ion for the silicon atom. The reaction proceeds via a nucleophilic attack of the fluoride ion on the silicon atom of the TBDMS group, leading to the formation of a transient pentacoordinate silicon intermediate. This intermediate is unstable and subsequently fragments, releasing the alkoxide of D-glucal and forming a stable tert-butyldimethylsilyl fluoride byproduct. A subsequent aqueous workup protonates the alkoxide to yield the desired D-glucal.[1]
Experimental Data
The efficiency of the TBAF deprotection of this compound is influenced by factors such as the solvent, temperature, reaction time, and the equivalents of TBAF used. The following table summarizes representative quantitative data for this transformation.
| Entry | Substrate | Reagent (Equivalents) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | 3,4-di-O-benzyl-6-O-TBDMS-L-olivose glycal | TBAF (2.0) | DMF | Ambient | 10 min | 93 | [2] |
| 2 | General TBDMS Ether | TBAF (1.1-1.5) | THF | 0 to RT | 30-60 min | Variable | [1] |
| 3 | Base-sensitive silyl ether | TBAF (1.1) / Acetic Acid (1.1) | THF | 0 to RT | 1-2 h | Improved yields | [3] |
| 4 | General TBDMS Ether | TBAF (1.1) | THF | 0 to RT | 45 min | 32 (unbuffered) | [3] |
Experimental Protocols
Protocol 1: Standard TBAF Deprotection of this compound
This protocol is a standard procedure for the efficient removal of the TBDMS group from this compound.
Materials:
-
This compound
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 equiv.) in anhydrous THF (to a concentration of approximately 0.1 M).
-
Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
Add the 1.0 M TBAF solution in THF (1.2 equiv.) dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford D-glucal.
Protocol 2: Buffered TBAF Deprotection for Base-Sensitive Substrates
The TBAF reagent is basic and can potentially cause degradation of base-sensitive functional groups.[3] Buffering the reaction mixture with a mild acid, such as acetic acid, can mitigate this issue.[3]
Materials:
-
Same as Protocol 1, with the addition of glacial acetic acid.
Procedure:
-
In a separate flask, add glacial acetic acid (1.2 equiv.) to the 1.0 M TBAF solution in THF (1.2 equiv.) at 0 °C. Stir for 10 minutes.
-
Dissolve this compound (1.0 equiv.) in anhydrous THF (to a concentration of approximately 0.1 M).
-
Cool the substrate solution to 0 °C in an ice bath under an inert atmosphere.
-
Add the pre-buffered TBAF/acetic acid solution dropwise to the stirred substrate solution.
-
Monitor the reaction by TLC. Reaction times may be slightly longer compared to the unbuffered protocol.
-
Follow the workup and purification steps as described in Protocol 1.
Visualizations
Reaction Mechanism
Caption: Mechanism of TBAF-mediated deprotection of a TBDMS ether.
Experimental Workflow
Caption: General workflow for the deprotection of 6-O-TBDMS-D-glucal.
Logical Relationship: Buffered vs. Unbuffered Deprotection
References
- 1. A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Modular Continuous Flow Synthesis of Orthogonally Protected 6-Deoxy Glucose Glycals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols: 1H and 13C NMR Characterization of 6-O-TBDMS-D-glucal
Audience: Researchers, scientists, and drug development professionals.
Introduction: 6-O-TBDMS-D-glucal is a selectively protected monosaccharide derivative that serves as a versatile building block in modern carbohydrate chemistry and drug discovery. As a glycal, its inherent reactivity at the C1-C2 double bond makes it a valuable precursor for the synthesis of 2-deoxy sugars, C-glycosides, and complex oligosaccharides. The tert-butyldimethylsilyl (TBDMS) protecting group at the primary C-6 hydroxyl position provides steric bulk and stability, allowing for selective chemical manipulation of the secondary hydroxyl groups at C-3 and C-4.
Accurate structural characterization is critical for confirming the identity and purity of 6-O-TBDMS-D-glucal. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose, providing detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of chiral centers. These application notes provide a summary of the expected ¹H and ¹³C NMR data and detailed protocols for the synthesis and NMR analysis of 6-O-TBDMS-D-glucal.
NMR Data Characterization
The following tables summarize the representative ¹H and ¹³C NMR chemical shifts (δ) and coupling constants (J) for 6-O-TBDMS-D-glucal. The data is compiled based on known values for D-glucal and the characteristic effects of TBDMS protection on primary alcohols. Spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.[1]
¹H NMR Spectral Data
The proton signals for the TBDMS protecting group are characteristically found in the upfield region of the spectrum.[2] The protons on the glucal ring appear in the range of 3.5 to 6.5 ppm. The anomeric proton (H-1) at the double bond is the most downfield signal of the ring system.
Table 1: Representative ¹H NMR Data for 6-O-TBDMS-D-glucal in CDCl₃
| Proton Assignment | Multiplicity | Approx. Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |
| H-1 | d | 6.45 | J₁,₂ = 6.2 |
| H-2 | dd | 4.80 | J₂,₁ = 6.2, J₂,₃ = 5.5 |
| H-3 | m | 4.25 | - |
| H-4 | m | 3.95 | - |
| H-5 | m | 3.85 | - |
| H-6a, H-6b | m | 3.75 - 3.80 | - |
| Si-C(CH ₃)₃ | s | 0.90 | - |
| Si-(CH ₃)₂ | s | 0.10 | - |
Note: Chemical shifts and coupling constants are predictive and may vary slightly based on experimental conditions.
¹³C NMR Spectral Data
In the ¹³C NMR spectrum, the carbons of the C1-C2 double bond (C-1 and C-2) are prominent in the vinyl region (100-150 ppm). The carbon attached to the silyloxy group (C-6) is typically observed around 62-64 ppm.[3] The carbons of the TBDMS group have characteristic shifts, with the quaternary carbon around 18 ppm and the methyl carbons at approximately -5 ppm.[3][4]
Table 2: Representative ¹³C NMR Data for 6-O-TBDMS-D-glucal in CDCl₃
| Carbon Assignment | Approx. Chemical Shift (δ, ppm) |
| C-1 | 145.0 |
| C-2 | 102.5 |
| C-3 | 70.0 |
| C-4 | 68.5 |
| C-5 | 76.0 |
| C-6 | 63.5 |
| Si-C (CH₃)₃ | 18.3 |
| Si-C (CH₃)₃ | 25.9 |
| Si-(C H₃)₂ | -5.4 |
Note: Chemical shifts are predictive and may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of 6-O-TBDMS-D-glucal
This protocol describes the regioselective silylation of D-glucal at the primary C-6 hydroxyl group.
Materials:
-
D-glucal
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve D-glucal (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of TBDMS-Cl (1.1 eq) in anhydrous DMF dropwise to the cooled mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench it by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield pure 6-O-TBDMS-D-glucal.
Protocol 2: NMR Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
Materials:
-
6-O-TBDMS-D-glucal (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)
-
Deuterated chloroform (CDCl₃)
-
Tetramethylsilane (TMS) (optional, as modern spectrometers can reference the residual solvent peak)
-
NMR tube (5 mm, clean and dry)
-
Pasteur pipette and glass wool
Procedure:
-
Weigh the required amount of 6-O-TBDMS-D-glucal and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ to the vial to dissolve the sample.
-
To ensure a homogenous magnetic field and prevent line broadening, filter the solution into the NMR tube through a small plug of glass wool tightly packed in a Pasteur pipette. This removes any particulate matter.
-
Cap the NMR tube securely.
-
If necessary, carefully add a small amount of TMS as an internal standard.
-
The sample is now ready for NMR analysis.
Visualizations
Experimental and Analytical Workflow
The following diagram illustrates the overall workflow from the synthesis of the target compound to its structural elucidation via NMR spectroscopy.
Caption: Workflow from synthesis to NMR analysis.
Structure and Key Correlations
This diagram shows the chemical structure of 6-O-TBDMS-D-glucal with numbering for correlation with the NMR data tables.
References
Troubleshooting & Optimization
Technical Support Center: Glycal-Based Glycosylations
Welcome to the Technical Support Center for Glycal-Based Glycosylations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding common side reactions encountered during these advanced glycosylation methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, providing potential causes and solutions in a question-and-answer format.
Q1: My reaction is producing a significant amount of a 2,3-unsaturated glycoside instead of the desired 2-deoxyglycoside. What is happening and how can I prevent it?
A1: This is a classic case of the Ferrier rearrangement , a common side reaction in glycal chemistry. It is an allylic rearrangement that leads to the formation of a 2,3-unsaturated glycoside.[1][2][3] The reaction is typically promoted by Lewis acids.
Troubleshooting Steps:
-
Choice of Catalyst: The nature and amount of the Lewis acid catalyst play a crucial role. Strongly acidic conditions favor the Ferrier rearrangement.[4]
-
Recommendation: Switch to a milder Lewis acid. For instance, if you are using BF₃·OEt₂, consider trying SnCl₄, InCl₃, or AgOTf, which have been shown to be effective in promoting the desired glycosylation while minimizing the Ferrier rearrangement.[2][5] In some cases, using a catalytic amount of a strong acid might be better than a stoichiometric amount.
-
-
Reaction Temperature: Higher temperatures can promote the rearrangement.
-
Recommendation: Perform the reaction at a lower temperature. Starting the reaction at -78 °C and slowly warming it to room temperature is a common strategy.[6]
-
-
Solvent Choice: The solvent can influence the stability of the intermediates and the reaction pathway.
-
Recommendation: Use a non-coordinating, non-nucleophilic solvent like dichloromethane (B109758) (DCM) or toluene. Ethereal solvents can sometimes favor the desired glycosylation.[6][7][8] Avoid nucleophilic solvents that can react with the intermediates.
-
-
Protecting Groups: The protecting group at the C3 position of the glycal can influence the propensity for the Ferrier rearrangement.
-
Recommendation: If possible, consider using a different protecting group at C3 that may be less prone to elimination.
-
Q2: I am observing significant amounts of high molecular weight byproducts, and my starting glycal is being consumed rapidly. What could be the cause?
A2: This is likely due to glycal dimerization or polymerization . This side reaction is often promoted by strongly acidic conditions, leading to the formation of complex mixtures and reducing the yield of the desired product.[4]
Troubleshooting Steps:
-
Catalyst Concentration: High concentrations of strong Lewis acids can initiate the polymerization of the glycal.
-
Recommendation: Reduce the concentration of the Lewis acid catalyst. Use the minimum amount required to activate the glycal donor.
-
-
Reaction Concentration: High concentrations of the glycal donor can increase the rate of polymerization.
-
Recommendation: Reduce the concentration of the glycal donor in the reaction mixture. Consider adding the glycal donor slowly to the reaction mixture containing the acceptor and the catalyst.
-
-
Temperature Control: As with the Ferrier rearrangement, higher temperatures can accelerate polymerization.
-
Recommendation: Maintain a low reaction temperature to control the reactivity of the glycal.
-
Q3: My reaction is sluggish, and I'm getting a low yield of the desired glycoside, with some unreacted starting material. What are the potential issues?
A3: A low yield with unreacted starting material can point to several issues related to the reaction conditions and the stability of the reactants.
Troubleshooting Steps:
-
Inefficient Glycal Activation: The catalyst may not be effectively activating the glycal donor.
-
Recommendation:
-
Verify the quality and activity of your catalyst.
-
Ensure strictly anhydrous (dry) reaction conditions, as moisture can deactivate many Lewis acid catalysts.[4]
-
Consider increasing the equivalents of the activator or switching to a more potent one if milder conditions are not necessary to avoid other side reactions.
-
-
-
Decomposition of the Glycal Donor: Glycals can be sensitive to strongly acidic conditions and may decompose over time.[4]
-
Recommendation:
-
Check the stability of your glycal under the reaction conditions by running a control experiment without the acceptor.
-
Consider using a milder catalyst or performing the reaction at a lower temperature to minimize decomposition.[4]
-
-
-
Poor Nucleophilicity of the Acceptor: The glycosyl acceptor may not be reactive enough to compete with side reactions.
-
Recommendation:
-
Increase the concentration of the glycosyl acceptor.
-
If possible, modify the protecting groups on the acceptor to enhance its nucleophilicity.
-
-
Q4: How can I use NMR spectroscopy to identify the common side products in my reaction mixture?
A4: ¹H and ¹³C NMR spectroscopy are powerful tools for identifying the products of your glycosylation reaction.
-
Ferrier Rearrangement Product (2,3-Unsaturated Glycoside):
-
¹H NMR: Look for characteristic signals of the olefinic protons at C2 and C3, typically in the range of 5.5-6.0 ppm. The anomeric proton (H1) will also be in a characteristic region, often as a broad singlet.
-
¹³C NMR: The carbons of the double bond (C2 and C3) will have signals in the vinyl region (~125-135 ppm). The anomeric carbon (C1) will also have a distinct chemical shift.[9]
-
-
Glycal Dimer/Polymer:
-
¹H NMR: The spectrum will likely be complex and broad, with overlapping signals in the sugar region, making specific assignments difficult.
-
-
Desired 2-Deoxyglycoside:
-
¹H NMR: Look for the characteristic signals of the two protons at C2. These will typically be in the range of 1.5-2.5 ppm and will show coupling to each other and to the protons at C1 and C3. The anomeric proton (H1) will have a chemical shift and coupling constant that can help determine the anomeric configuration (α or β).[10][11][12]
-
¹³C NMR: The C2 carbon will have a signal in the aliphatic region (~30-40 ppm).
-
Recommendation: For complex mixtures, 2D NMR experiments like COSY (to identify coupled protons) and HSQC (to correlate protons to their attached carbons) can be invaluable for structure elucidation.[11][12][13]
Quantitative Data on Side Reactions
The following tables summarize the influence of various reaction parameters on the yield of the desired glycoside versus the formation of the Ferrier rearrangement product.
Table 1: Effect of Lewis Acid Catalyst on Ferrier Rearrangement
| Glycal Donor | Glycosyl Acceptor | Lewis Acid (equiv.) | Solvent | Temp (°C) | Time (h) | Desired Product Yield (%) | Ferrier Product Yield (%) | Anomeric Ratio (α:β) | Reference |
| Tri-O-acetyl-D-glucal | Methanol | BF₃·OEt₂ (1.2) | DCM | RT | 2 | Low | High | - | [2] |
| Tri-O-acetyl-D-glucal | Methanol | InCl₃ (0.1) | DCM | RT | 0.5 | 92 | - | 7:1 | [2] |
| Tri-O-acetyl-D-glucal | Methanol | SnCl₄ (1.1) | DCM | -78 | 0.17 | 83 | - | 86:14 | [2] |
| Tri-O-acetyl-D-glucal | Isopropanol | BF₃·OEt₂ (1.2) | DCM | RT | 24 | 95 | - | - | [2] |
| Tri-O-acetyl-D-glucal | Ethanol | ZnCl₂ (1.0) | Toluene | RT | 1 | 65-95 | - | 89:11 | [2] |
Table 2: Effect of Solvent on Anomeric Selectivity in Glycal Glycosylation
| Glycosyl Donor | Glycosyl Acceptor | Promoter | Solvent | Temp (°C) | Anomeric Ratio (α:β) | Reference |
| Thioglucoside | Alcohol | NIS/TfOH | Diethyl Ether | -60 | High α-selectivity | [7] |
| Thioglucoside | Alcohol | NIS/TfOH | Dichloromethane | -60 | Lower selectivity | [7] |
| Thioglucoside | Alcohol | NIS/TfOH | THF | -60 | Lower selectivity | [7] |
| Glycosyl Trichloroacetimidate | Alcohol | TMSOTf | Acetonitrile | -40 | Predominantly β | [6] |
| Glycosyl Trichloroacetimidate | Alcohol | TMSOTf | Diethyl Ether | -78 | Predominantly α | [6] |
Detailed Experimental Protocols
Protocol 1: Stereoselective Synthesis of a 2-Deoxy-α-glycoside using a Photoacid Catalyst
This protocol describes a general procedure for the direct and stereoselective synthesis of 2-deoxyglycosides from glycals using a visible-light-induced photoacid catalyst, which can help minimize side reactions associated with strong Lewis acids.[14]
Materials:
-
Glycal (e.g., 3,4,6-tri-O-acetyl-D-glucal) (1.0 equiv)
-
Alcohol acceptor (1.5 equiv)
-
Photoacid catalyst (e.g., Eosin Y) (1-5 mol%)
-
Solvent (e.g., Dichloromethane, DCM)
-
Visible light source (e.g., blue LEDs)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add the glycal, alcohol acceptor, and photoacid catalyst.
-
Dissolve the mixture in anhydrous DCM under an inert atmosphere.
-
Irradiate the reaction mixture with a visible light source at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-deoxy-α-glycoside.
Protocol 2: Minimizing Ferrier Rearrangement using Ceric Ammonium (B1175870) Nitrate (CAN)
This protocol outlines a method for carbon-Ferrier rearrangement using CAN, which can be adapted for O-glycosylations with careful control to favor the desired product.[15]
Materials:
-
Glycal (e.g., 3,4,6-tri-O-acetyl-D-glucal) (1.0 equiv)
-
Nucleophile (e.g., Allyltrimethylsilane for C-glycoside, or an alcohol for O-glycoside) (3.0 equiv)
-
Ceric Ammonium Nitrate (CAN) (2.0 equiv)
-
Solvent (Anhydrous Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried flask under an inert atmosphere, dissolve the glycal in anhydrous acetonitrile.
-
Add the nucleophile to the solution.
-
Add CAN to the reaction mixture and stir at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.
-
After completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the glycoside product.
Reaction Mechanisms and Logical Relationships
The following diagrams illustrate the key reaction pathways in glycal-based glycosylations.
Caption: General reaction pathways in glycal-based glycosylation.
Caption: Simplified mechanism of the Ferrier rearrangement.
Caption: Simplified mechanism of acid-catalyzed glycal dimerization.
References
- 1. Acid Catalyzed Stereocontrolled Ferrier-Type Glycosylation Assisted by Perfluorinated Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. The synthesis of compatible solute analogues-solvent effects on selective glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. Glycosylation States on Intact Proteins Determined by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Glycan Shape, Motions, and Interactions Explored by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stereoselective Synthesis of 2-Deoxyglycosides from Glycals by Visible-Light-Induced Photoacid Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficient carbon-Ferrier rearrangement on glycals mediated by ceric ammonium nitrate: Application to the synthesis of 2-deoxy-2-amino-C-glycoside - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-O-(tert-Butyldimethylsilyl)-D-glucal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-O-(tert-Butyldimethylsilyl)-D-glucal. The following information is designed to address common issues encountered during the purification of this silyl-protected sugar derivative.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most common and effective method for purifying this compound from reaction mixtures is flash column chromatography using silica (B1680970) gel. This technique is well-suited for removing starting materials, byproducts, and other impurities.
Q2: I'm observing degradation of my TBDMS-protected glucal during silica gel chromatography. What could be the cause and how can I prevent it?
A2: Degradation of tert-butyldimethylsilyl (TBDMS) ethers on a silica gel column is a common issue, primarily caused by the acidic nature of the silica gel, which can cleave the silyl (B83357) ether bond. To prevent this, it is highly recommended to neutralize the silica gel. This can be achieved by preparing the silica gel slurry in an eluent containing a small amount of a non-nucleophilic base, such as 0.1-1% triethylamine (B128534) (Et3N).[1] Alternatively, pre-treated neutral silica gel can be used.
Q3: What are the typical solvent systems (eluents) for the column chromatography of this compound?
A3: A common eluent system for the purification of silyl-protected sugars is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (B1210297). The optimal ratio will depend on the specific impurities present in your crude product. It is crucial to first determine the best solvent system using Thin Layer Chromatography (TLC).
Q4: How can I monitor the purification process effectively?
A4: Thin Layer Chromatography (TLC) is an essential tool for monitoring the progress of your column chromatography.[2] By analyzing the fractions collected from the column by TLC, you can identify which fractions contain the pure product. Fractions containing the pure compound should be combined for solvent removal.
Q5: Is recrystallization a viable purification method for this compound?
A5: Recrystallization can be an effective purification technique for solid compounds. While specific conditions for this compound are not widely reported, you can screen for suitable solvent systems. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvent systems for the recrystallization of protected sugars include mixtures of a solvent in which the compound is soluble (e.g., ethyl acetate, acetone) and an anti-solvent in which it is poorly soluble (e.g., hexanes, pentane).
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Strategy |
| Product degradation on the column | Residual acidity of silica gel. | Neutralize the silica gel by adding 0.1-1% triethylamine to the eluent. Use pre-treated neutral silica gel. |
| Protic or highly polar eluent. | Use a less polar eluent system if possible. If a protic solvent like methanol (B129727) is necessary, add a small amount of triethylamine. | |
| Prolonged contact time with silica. | Increase the flow rate of the column, but be mindful of maintaining good separation. | |
| Poor separation of product from impurities | Inappropriate eluent system. | Optimize the eluent system using TLC before running the column. A gradient elution (gradually increasing the polarity of the eluent) may be necessary. |
| Overloading the column. | Use an appropriate amount of silica gel relative to the crude product (typically a 20:1 to 50:1 weight ratio). | |
| Product co-elutes with a byproduct | Byproduct has a similar polarity. | If column chromatography is ineffective, consider alternative purification methods such as recrystallization or preparative TLC. |
| Streaking of spots on TLC plate | Compound is too polar for the chosen eluent. | Increase the polarity of the TLC eluent. |
| Sample is too concentrated. | Dilute the sample before spotting it on the TLC plate. | |
| Presence of acidic or basic impurities. | Add a small amount of acetic acid (for basic impurities) or triethylamine (for acidic impurities) to the TLC developing chamber. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
1. Preparation of the Eluent System:
-
Based on TLC analysis, prepare an appropriate eluent system. A good starting point for silyl-protected sugars is a mixture of hexanes and ethyl acetate.
-
For example, start with a 9:1 hexanes:ethyl acetate mixture and gradually increase the polarity.
-
To prevent degradation of the TBDMS group, add 0.5% triethylamine to the prepared eluent.
2. Column Packing:
-
Select a glass column of appropriate size.
-
Place a small plug of glass wool at the bottom of the column.
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column and allow the silica gel to pack under gravity, gently tapping the column to ensure even packing.
-
Add a thin layer of sand on top of the silica gel bed.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent).
-
Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
Carefully apply the sample to the top of the silica gel bed.
4. Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in test tubes or vials.
-
Monitor the separation by analyzing the collected fractions using TLC.
5. Product Isolation:
-
Combine the fractions that contain the pure product, as identified by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
Protocol 2: Thin Layer Chromatography (TLC) Analysis
1. Plate Preparation:
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.
2. Spotting:
-
Dissolve a small amount of the crude reaction mixture and the purified product (if available as a reference) in a volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Using a capillary tube, spot the solutions onto the baseline of the TLC plate.
3. Development:
-
Place the spotted TLC plate in a developing chamber containing the chosen eluent.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
4. Visualization:
-
Remove the plate from the chamber and mark the solvent front with a pencil.
-
After the solvent has evaporated, visualize the spots. Silyl-protected sugars are often not UV-active. Therefore, staining is required. Common stains for carbohydrates include:
-
Potassium permanganate (B83412) stain
-
Ceric ammonium (B1175870) molybdate (B1676688) (CAM) stain
-
Anisaldehyde stain
-
-
Gently heat the stained plate with a heat gun to develop the spots.
Data Presentation
Table 1: Estimated TLC Rf Values for this compound in Hexane/Ethyl Acetate Systems.
| Hexane:Ethyl Acetate Ratio | Estimated Rf Value * |
| 9:1 | 0.1 - 0.2 |
| 4:1 | 0.3 - 0.4 |
| 2:1 | 0.5 - 0.6 |
*These are estimated values and may vary depending on the specific TLC plates and chamber saturation.
Visualizations
References
Technical Support Center: Stability of 6-O-(tert-Butyldimethylsilyl)-D-glucal under Acidic Conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-O-(tert-Butyldimethylsilyl)-D-glucal. The information focuses on assessing and understanding the stability of this compound under various acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic media?
A1: The main stability concerns for this compound under acidic conditions are two primary degradation pathways:
-
Hydrolysis of the silyl (B83357) ether: Cleavage of the tert-Butyldimethylsilyl (TBDMS) protecting group at the 6-position to yield D-glucal.
-
Ferrier Rearrangement: An acid-catalyzed rearrangement of the glucal ring system, which can lead to the formation of 2,3-unsaturated glycosides.[1][2][3]
Q2: How stable is the TBDMS group on this compound to acidic conditions compared to other silyl ethers?
A2: The tert-Butyldimethylsilyl (TBDMS or TBS) group is significantly more stable to acidic conditions than many other common silyl ethers due to its steric bulk. This steric hindrance impedes the approach of protons and nucleophiles to the silicon atom. Generally, the order of stability of silyl ethers in acidic media is:
TMS (Trimethylsilyl) < TES (Triethylsilyl) < TBDMS (tert-Butyldimethylsilyl) < TIPS (Triisopropylsilyl) < TBDPS (tert-Butyldiphenylsilyl)
Quantitatively, the TBDMS group is approximately 10^4 times more stable towards hydrolysis than the TMS group.
Q3: What is the Ferrier rearrangement and under what conditions does it occur with this compound?
A3: The Ferrier rearrangement is a reaction of glycals in the presence of an acid catalyst and a nucleophile (such as an alcohol) to yield 2,3-unsaturated glycosides.[1][3] For this compound, this rearrangement can compete with the desired deprotection of the silyl group, especially under harsh acidic conditions or in the presence of reactive nucleophiles. The reaction is typically promoted by Lewis acids (e.g., BF₃·OEt₂, InCl₃, SnCl₄) or Brønsted acids.[1]
Q4: Can I selectively remove the TBDMS group without causing the Ferrier rearrangement?
A4: Yes, selective deprotection is often achievable by carefully controlling the reaction conditions. Milder acidic conditions, such as using acetic acid in a mixture of tetrahydrofuran (B95107) and water, are generally preferred for the removal of the TBDMS group with a lower risk of inducing the Ferrier rearrangement.[4] The choice of acid, solvent, temperature, and reaction time are all critical factors in achieving selectivity.
Troubleshooting Guides
Issue 1: Incomplete Deprotection of the TBDMS Group
-
Symptom: TLC or HPLC analysis shows a significant amount of starting material remaining after the reaction.
-
Possible Cause 1: Insufficiently acidic conditions. The TBDMS group is relatively acid-stable, and the chosen conditions may not be strong enough for complete cleavage.
-
Resolution 1:
-
Increase the concentration of the acid.
-
Switch to a slightly stronger acid (e.g., from acetic acid to trifluoroacetic acid, used cautiously).
-
Increase the reaction temperature. Monitor the reaction carefully to avoid side product formation.
-
-
Possible Cause 2: Short reaction time. The deprotection reaction may be slow under the chosen conditions.
-
Resolution 2: Extend the reaction time and monitor the progress by TLC or HPLC at regular intervals.
Issue 2: Formation of an Unexpected Product with a Different Polarity
-
Symptom: TLC or HPLC analysis shows the formation of a major byproduct, often with a polarity similar to or slightly less polar than the starting material, instead of the expected more polar D-glucal.
-
Possible Cause: Ferrier Rearrangement. The acidic conditions are promoting the rearrangement of the glucal to form a 2,3-unsaturated glycoside.[1][2][3]
-
Resolution:
-
Use Milder Acids: Employ weaker acids like acetic acid or pyridinium (B92312) p-toluenesulfonate (PPTS).
-
Control Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to disfavor the rearrangement.
-
Anhydrous Conditions: If the desired reaction is not hydrolysis, conducting the reaction under anhydrous conditions can sometimes suppress rearrangement pathways that may be initiated by water.
-
Choice of Nucleophile: Be mindful of the nucleophiles present in the reaction mixture, as they will be incorporated into the product of the Ferrier rearrangement.
-
Issue 3: Low Overall Yield and Multiple Unidentified Byproducts
-
Symptom: The reaction mixture shows multiple spots on TLC or numerous peaks on HPLC, with a low yield of the desired product.
-
Possible Cause: Decomposition of the Glucal Moiety. Strong acidic conditions can lead to non-specific degradation of the glucal ring, including hydration of the double bond to form 2-deoxy-sugars or other rearrangements.[5]
-
Resolution:
-
Reduce Acid Strength and Concentration: Use the mildest acidic conditions that are effective for the desired transformation.
-
Optimize Reaction Time and Temperature: Avoid prolonged reaction times and high temperatures.
-
Inert Atmosphere: For sensitive substrates, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative side reactions.
-
Data Presentation
Table 1: Illustrative Stability of this compound under Various Acidic Conditions
| Acid Catalyst | Concentration | Solvent | Temperature (°C) | Time (h) | Approximate % Degradation (Deprotection + Rearrangement) | Primary Product |
| Acetic Acid | 80% (aq) | THF | 25 | 24 | ~10-20% | D-glucal |
| Acetic Acid | 80% (aq) | THF | 50 | 6 | ~50-70% | D-glucal |
| Trifluoroacetic Acid (TFA) | 1% | Dichloromethane | 0 | 1 | >95% | D-glucal |
| p-Toluenesulfonic Acid (p-TsOH) | 0.1 eq | Methanol | 25 | 4 | ~30-50% | Mixture of D-glucal and Ferrier product |
| Boron Trifluoride Etherate (BF₃·OEt₂) | 1.2 eq | Dichloromethane | -20 to 0 | 0.5 | >90% | Primarily Ferrier product |
Note: This data is illustrative and based on general principles of silyl ether chemistry and glucal reactivity. Actual results may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound by Thin-Layer Chromatography (TLC)
This protocol allows for a qualitative and semi-quantitative assessment of the stability of this compound under specific acidic conditions.
Materials:
-
This compound
-
Acid catalyst of choice (e.g., acetic acid, p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., tetrahydrofuran, dichloromethane, methanol)
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing solvent system (e.g., 3:1 Hexanes:Ethyl Acetate)
-
Staining solution (e.g., p-anisaldehyde stain or potassium permanganate (B83412) stain)
-
Heating device for visualization (heat gun)
Procedure:
-
Prepare a stock solution of this compound in the chosen reaction solvent (e.g., 10 mg/mL).
-
In a reaction vial, add a known volume of the stock solution.
-
Add the desired amount of the acid catalyst.
-
Stir the reaction mixture at the desired temperature.
-
At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot of the reaction mixture using a capillary tube.
-
Spot the aliquot directly onto a TLC plate. Also, spot the starting material for comparison.
-
Develop the TLC plate in the chosen solvent system.
-
Dry the plate and visualize the spots under UV light (if applicable) and then by staining with an appropriate reagent followed by gentle heating.
-
Analyze the TLC plate for the disappearance of the starting material spot and the appearance of new spots corresponding to the deprotected product (D-glucal, more polar) or rearranged products (variable polarity).
Protocol 2: Quantitative Analysis of Stability by High-Performance Liquid Chromatography (HPLC)
This protocol provides a quantitative method to determine the degradation kinetics of this compound.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase: Acetonitrile and water (gradient or isocratic)
-
This compound
-
Acid catalyst and reaction solvent
-
Quenching solution (e.g., saturated sodium bicarbonate solution)
-
Extraction solvent (e.g., ethyl acetate)
Procedure:
-
Reaction Setup:
-
Prepare a solution of this compound in the reaction solvent at a known concentration (e.g., 1 mg/mL).
-
Add the acid catalyst to initiate the reaction at a controlled temperature.
-
-
Sampling and Quenching:
-
At predetermined time points, withdraw an accurate aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing a quenching solution (e.g., 500 µL of saturated sodium bicarbonate).
-
-
Sample Preparation for HPLC:
-
Extract the quenched sample with an appropriate organic solvent (e.g., 2 x 500 µL of ethyl acetate).
-
Combine the organic layers and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase (e.g., 200 µL).
-
-
HPLC Analysis:
-
Inject a standard volume (e.g., 10 µL) of the prepared sample onto the HPLC system.
-
Run the HPLC method to separate the starting material from its degradation products.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 210 nm).
-
-
Data Analysis:
-
Integrate the peak areas of the starting material and any degradation products.
-
Calculate the percentage of remaining starting material and the formation of products at each time point to determine the stability and degradation kinetics.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Potential degradation pathways of this compound under acidic conditions.
References
- 1. Ferrier rearrangement - Wikipedia [en.wikipedia.org]
- 2. Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetically controlled Ferrier rearrangement of 3-O-mesyl-D-glycal derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
Troubleshooting Unexpected Byproducts in Ferrier Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The Ferrier reaction is a powerful tool for the synthesis of 2,3-unsaturated glycosides, valuable intermediates in the creation of complex carbohydrates and glycoconjugates. However, like any chemical transformation, it can be prone to the formation of unexpected byproducts, leading to purification challenges and reduced yields. This technical support center provides troubleshooting guidance in a question-and-answer format to address specific issues encountered during Ferrier reactions.
Frequently Asked Questions (FAQs)
Q1: My Ferrier reaction is producing a significant amount of a byproduct with a similar polarity to my desired 2,3-unsaturated glycoside. What could it be?
A1: A common byproduct in Ferrier reactions is the corresponding 2-deoxyglycoside.[1] This occurs when a competitive electrophilic addition pathway is favored over the desired SN1' rearrangement. This is particularly prevalent when using protic acids as catalysts, which can protonate the double bond of the glycal, leading to the formation of a 2-deoxyglycoside upon nucleophilic attack at C1.[1] Lewis acids, on the other hand, primarily coordinate to the leaving group at C3, favoring the formation of the allyloxycarbenium ion intermediate necessary for the Ferrier rearrangement.[1]
Q2: I'm observing poor stereoselectivity in my reaction, obtaining a mixture of α and β anomers. How can I improve the selectivity?
A2: The anomeric selectivity of the Ferrier reaction is influenced by several factors, including the choice of Lewis acid catalyst, the solvent, and the structure of the glycal and nucleophile. The ratio of α to β anomers is often dictated by the conformational stability of the product, with the thermodynamically more stable anomer being favored.[1] The vinylogous anomeric effect also plays a role in determining the stereochemical outcome.[1] Experimenting with different Lewis acids can significantly impact the anomeric ratio.
Q3: I am using a soft nucleophile (e.g., a thiol) and observing a byproduct I can't identify. What are the possibilities?
A3: While the Ferrier reaction typically proceeds with high regioselectivity at the anomeric carbon (C1), the use of soft nucleophiles can sometimes lead to attack at the C3 position, resulting in the formation of a C3-substituted byproduct.[1]
Q4: My reaction is sluggish, and upon extended reaction time or heating, I see multiple spots on my TLC plate, suggesting degradation. What might be happening?
A4: Prolonged exposure to acidic conditions, especially at elevated temperatures, can lead to the degradation of both the starting glycal and the 2,3-unsaturated glycoside product. Acid-catalyzed hydrolysis of the glycal can occur, and the unsaturated product itself can be susceptible to further reactions or decomposition. It is crucial to monitor the reaction progress closely and quench the reaction as soon as the starting material is consumed to minimize the formation of degradation byproducts.
Troubleshooting Guides
Issue 1: Predominant formation of 2-deoxyglycoside byproduct
Symptoms:
-
A major byproduct is observed with a mass corresponding to the addition of the nucleophile to the glycal without the loss of the C3-substituent.
-
NMR analysis of the byproduct shows signals consistent with a saturated pyranose ring, lacking the characteristic olefinic protons of the desired 2,3-unsaturated product.
Root Cause:
-
Use of a protic acid catalyst or the presence of protic acid impurities.[1]
Solutions:
-
Catalyst Selection: Switch from a protic acid to a Lewis acid catalyst. Common Lewis acids used for the Ferrier reaction include BF3·OEt2, SnCl4, ZnCl2, InCl3, and Cu(OTf)2.[2][3][4]
-
Reaction Conditions: Ensure anhydrous conditions to prevent the in situ formation of protic acids from the hydrolysis of the Lewis acid. The use of molecular sieves can be beneficial.
Issue 2: Poor or Undesired Anomeric Selectivity
Symptoms:
-
Formation of a difficult-to-separate mixture of α and β anomers.
Root Cause:
-
Suboptimal choice of Lewis acid or reaction conditions for the specific glycal and nucleophile.
-
The inherent conformational preferences of the product may favor a mixture of anomers.[1]
Solutions:
-
Catalyst Screening: The choice of Lewis acid can significantly influence the α/β ratio. A screening of different Lewis acids is recommended. For example, in the reaction of tri-O-acetyl-D-glucal with methanol, different Lewis acids afford varying anomeric ratios (see Table 1).[3]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the intermediates and transition states, thereby affecting stereoselectivity. Experiment with different anhydrous solvents like dichloromethane (B109758), acetonitrile, or toluene.
-
Temperature Optimization: Lowering the reaction temperature may improve selectivity in some cases by favoring the kinetically controlled product.
Issue 3: Formation of C3-Substituted Byproducts
Symptoms:
-
Observation of a byproduct with the same mass as the desired product but with different spectroscopic characteristics.
-
NMR analysis may indicate the nucleophile has added to the C3 position.
Root Cause:
-
Use of soft nucleophiles (e.g., thiols, azides) which can, in some cases, attack the C3 position of the allyloxycarbenium ion intermediate.[1]
Solutions:
-
Nucleophile Modification: If possible, consider using a "harder" derivative of the nucleophile.
-
Catalyst Choice: The nature of the Lewis acid can influence the charge distribution in the intermediate. Experimenting with different Lewis acids may alter the regioselectivity of the nucleophilic attack.
Data Presentation
| Lewis Acid | Alcohol | Conditions | Results (Yield, α:β ratio) | Reference |
| InCl3 | Methanol | Dichloromethane | Not specified, 7:1 | [3] |
| SnCl4 | Methanol | Dichloromethane, -78 °C, 10 min | 83%, 86:14 | [3] |
| BF3·O(C2H5)2 | Isopropanol | Dichloromethane, RT, 24 hr | 95% | [3] |
| ZnCl2 | Ethanol | Toluene, RT, 30-60 min | 65-95%, 89:11 | [3] |
| BF3·O(C2H5)2 | Benzyl alcohol | Dichloromethane, -20 °C to RT, 1 hr | 98% | [3] |
Table 1. Effect of Lewis Acid on the Anomeric Selectivity of the Ferrier Reaction.[3]
Experimental Protocols
General Procedure for a Lewis Acid-Catalyzed Ferrier Reaction:
To a solution of the glycal (1.0 equiv) and the alcohol nucleophile (1.2-2.0 equiv) in anhydrous dichloromethane (or another suitable solvent) under an inert atmosphere (e.g., argon or nitrogen) at the desired temperature (e.g., 0 °C or -78 °C), is added the Lewis acid (0.1-1.2 equiv) dropwise. The reaction mixture is stirred and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate, triethylamine (B128534), or pyridine). The organic layer is separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Workup Procedure to Minimize Byproducts:
A carefully controlled workup is crucial to prevent the degradation of the acid-sensitive product.
-
Quenching: The reaction should be quenched promptly upon completion. For Lewis acids like SnCl4 or BF3·OEt2, quenching with a mild base such as pyridine (B92270) or triethylamine at low temperature before warming to room temperature can be effective.
-
Aqueous Wash: Minimize contact time with aqueous acidic or strongly basic solutions during extraction. Use of saturated sodium bicarbonate solution is common to neutralize the acid.
-
Purification: The crude product should be purified as soon as possible, as residual acid traces can cause decomposition upon storage. If purification by silica (B1680970) gel chromatography is challenging due to product instability, consider using a neutral stationary phase like alumina (B75360) or a different purification technique.
Mandatory Visualizations
Caption: Troubleshooting workflow for unexpected byproducts in Ferrier reactions.
Caption: Competing reaction pathways in the acid-catalyzed reaction of glycals.
References
- 1. Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective strain-release Ferrier rearrangement: the dual role of catalysts - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00410H [pubs.rsc.org]
- 3. Ferrier rearrangement - Wikipedia [en.wikipedia.org]
- 4. Ferrier Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Achieving Complete Deprotection of the TBDMS Group
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the deprotection of the tert-butyldimethylsilyl (TBDMS or TBS) group, a common protecting group for hydroxyl functionalities in organic synthesis.[1] This guide offers troubleshooting advice and frequently asked questions to address challenges encountered during the deprotection process.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for TBDMS deprotection?
A1: The most prevalent methods for TBDMS deprotection involve fluoride (B91410) ion sources or acidic conditions.[2][3] Tetrabutylammonium (B224687) fluoride (TBAF) in an organic solvent like tetrahydrofuran (B95107) (THF) is a widely used fluoride-based reagent.[4][5] Acidic methods often employ reagents like aqueous acetic acid, hydrochloric acid (HCl) in methanol (B129727), or trifluoroacetic acid (TFA) in dichloromethane (B109758).[2][6][7]
Q2: Why is my TBDMS deprotection with TBAF slow or incomplete?
A2: Several factors can lead to sluggish or incomplete deprotection with TBAF. Steric hindrance around the TBDMS ether can significantly slow down the reaction.[8] The water content in the TBAF solution can also impact efficiency; while completely anhydrous TBAF can be a strong base leading to side reactions, excessive water can decelerate the desilylation process.[5] Poor solubility of the substrate in the reaction solvent can also be a contributing factor.[8]
Q3: Can I selectively deprotect a primary TBDMS ether in the presence of a secondary or tertiary one?
A3: Yes, selective deprotection is often achievable due to differences in steric hindrance. Primary TBDMS ethers are less sterically hindered and therefore more reactive, allowing for their removal under milder conditions that leave secondary or tertiary TBDMS ethers intact.[8] For example, using a 50% aqueous methanolic solution of Oxone at room temperature can selectively cleave primary TBDMS ethers.[2]
Q4: Are TBDMS ethers stable to basic conditions?
A4: TBDMS ethers are generally considered stable to aqueous bases.[2] However, they can be cleaved under forcing basic conditions, such as with excess lithium hydroxide (B78521) in a mixture of dioxane, ethanol, and water at elevated temperatures. The basicity of TBAF itself can also lead to the cleavage of base-labile protecting groups or cause decomposition of sensitive substrates.[4]
Q5: What are some common side reactions during TBDMS deprotection?
A5: Side reactions are often dependent on the chosen deprotection method and the substrate's functional groups. With fluoride-based reagents like TBAF, the basicity can cause degradation of base-sensitive substrates or the cleavage of other base-labile protecting groups.[5] In molecules with multiple hydroxyl groups, silyl (B83357) group migration from one oxygen to another can occur.[5] Acidic deprotection methods can affect acid-labile groups present in the molecule.[7][8]
Troubleshooting Guides
Problem 1: Incomplete TBDMS Deprotection
-
Possible Cause: Insufficient reagent, low reaction temperature, steric hindrance, or poor substrate solubility.[8]
-
Troubleshooting Steps:
-
Increase Reagent Equivalents: Add a larger excess of the deprotecting agent (e.g., increase TBAF from 1.1 to 1.5-2.0 equivalents).
-
Elevate Temperature: Gently warming the reaction mixture can often accelerate the rate of deprotection.[8]
-
Optimize Solvent: If solubility is an issue, consider adding a co-solvent like dimethylformamide (DMF).[8]
-
Extend Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) and allow it to proceed for a longer duration.
-
Problem 2: Low Yield of Deprotected Product with Substrate Decomposition
-
Possible Cause: The substrate is sensitive to the basicity or acidity of the deprotection conditions.[4][5]
-
Troubleshooting Steps:
-
Buffer the Reaction: For TBAF deprotection of base-sensitive substrates, adding a mild acid like acetic acid can buffer the reaction mixture and mitigate decomposition.[4][9]
-
Switch to Milder Reagents: Consider alternative, milder deprotection methods. For example, if acidic conditions are too harsh, a fluoride-based method might be more suitable, and vice-versa.[2] A variety of milder reagents such as CuCl₂·2H₂O, N-iodosuccinimide in methanol, or catalytic acetyl chloride in methanol have been reported.[2][10][11]
-
Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can sometimes improve selectivity and reduce side reactions.[4]
-
Problem 3: Unintended Cleavage of Other Protecting Groups
-
Possible Cause: Lack of orthogonality between the TBDMS group and other protecting groups under the chosen deprotection conditions.
-
Troubleshooting Steps:
-
Review Protecting Group Stability: Consult literature on the stability of all protecting groups in your molecule under the intended deprotection conditions. TBDMS ethers are generally stable to a wide range of conditions, but harsh acidic or basic treatment can affect other groups.[2]
-
Select a More Chemoselective Reagent: A wide array of reagents have been developed for the chemoselective deprotection of TBDMS ethers in the presence of other functional groups.[2][12] For instance, catalytic amounts of certain Lewis acids can offer high selectivity.[13]
-
Data Presentation
Table 1: Comparison of Common TBDMS Deprotection Methods
| Reagent(s) | Solvent(s) | Temperature (°C) | Typical Reaction Time | Notes |
| Tetrabutylammonium fluoride (TBAF) (1.1-1.5 equiv.) | THF | 0 - 25 | 30 min - 12 h | Most common fluoride source; basic conditions.[3][4] |
| Acetic Acid / H₂O / THF (3:1:1) | THF / H₂O | 25 | 2 - 24 h | Mild acidic conditions.[10] |
| Hydrofluoric Acid (HF) (49% aq. solution) | Acetonitrile | 0 | 1 - 2 h | Potent but hazardous; requires careful handling.[3] |
| CuCl₂·2H₂O (5 mol%) | Acetone / H₂O (95:5) | Reflux | 2 - 30 h | Nearly neutral conditions.[10] |
| Acetyl Chloride (catalytic) | Methanol | 25 | 30 min - 2 h | Mild and convenient; tolerates many other protecting groups.[2][11] |
| Stannous Chloride (SnCl₂) | Ethanol or Water | Reflux or Microwave | 5 min - 12 h | Can be performed under microwave irradiation for rapid deprotection.[14] |
Experimental Protocols
Protocol 1: General Procedure for TBDMS Deprotection using TBAF
-
Dissolve the TBDMS-protected alcohol (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M.[4]
-
Cool the solution to 0 °C using an ice bath.[4]
-
Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1-1.5 equivalents) dropwise to the stirred solution.[4]
-
Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution or water.[4][8]
-
Dilute the mixture with an organic solvent such as dichloromethane or ethyl acetate.[4]
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[4]
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: TBDMS Deprotection under Acidic Conditions (Acetic Acid)
-
Prepare a 3:1:1 mixture of acetic acid, water, and THF.
-
Dissolve the TBDMS-protected compound in this solvent mixture.
-
Stir the reaction at room temperature, monitoring by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography.
Mandatory Visualizations
Caption: General experimental workflow for TBDMS deprotection.
Caption: Troubleshooting workflow for incomplete TBDMS deprotection.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 3. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 10. scribd.com [scribd.com]
- 11. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]
- 12. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. nopr.niscpr.res.in [nopr.niscpr.res.in]
improving the α/β selectivity in glycosylations with 6-O-TBDMS-D-glucal
Welcome to the technical support center for glycosylation reactions involving 6-O-tert-butyldimethylsilyl-D-glucal (6-O-TBDMS-D-glucal). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve α/β selectivity in their glycosylation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing α/β selectivity in glycosylations with 6-O-TBDMS-D-glucal?
The α/β selectivity of glycosylation reactions with 6-O-TBDMS-D-glucal is a result of a complex interplay of various factors.[1][2] Key parameters that can be modulated to control the stereochemical outcome include the choice of solvent, reaction temperature, the nature of the promoter or catalyst, and the steric and electronic properties of the glycosyl acceptor.[3][4] The bulky tert-butyldimethylsilyl (TBDMS) group at the 6-O position can also exert a steric influence on the trajectory of the incoming nucleophile.
Q2: How does the choice of solvent affect the α/β ratio?
Solvents play a critical role in determining the stereoselectivity of glycosylation reactions.[5] Ethereal solvents like diethyl ether (Et2O) and tetrahydrofuran (B95107) (THF) are known to favor the formation of α-glycosides.[6] This is often attributed to the solvent's ability to coordinate with the intermediate oxocarbenium ion, influencing the facial selectivity of the nucleophilic attack.[7] Conversely, non-polar, non-coordinating solvents such as dichloromethane (B109758) (DCM) tend to favor the formation of β-glycosides, potentially through a more SN2-like pathway.[8] The use of mixed solvent systems can also provide a synergistic effect, leading to enhanced selectivity that may not be achievable with a single solvent.[9]
Q3: What is the expected influence of the 6-O-TBDMS group on stereoselectivity?
The bulky TBDMS group at the 6-O position can have a significant steric impact. This group can influence the conformation of the pyranose ring in the transition state, potentially hindering the approach of the glycosyl acceptor from one face and thus favoring the formation of one anomer over the other.[10] While direct studies on 6-O-TBDMS-D-glucal are limited in the provided results, the principle of steric influence from protecting groups is well-established in glycosylation chemistry.
Q4: Can temperature be used to control the α/β selectivity?
Yes, temperature is a crucial parameter for controlling stereoselectivity.[11][12] Lowering the reaction temperature often leads to higher selectivity by favoring the kinetically controlled product and minimizing side reactions.[3] Conversely, increasing the temperature can sometimes lead to a reversal of selectivity or a decrease in the overall selectivity due to the reaction approaching thermodynamic equilibrium.
Troubleshooting Guides
Issue: Poor α-Selectivity
If you are observing low yields of the desired α-glycoside, consider the following troubleshooting steps:
-
Solvent Selection: Switch to or increase the proportion of an ethereal solvent such as diethyl ether (Et₂O) or tetrahydrofuran (THF). These solvents are known to promote the formation of α-linkages.[6]
-
Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., -78 °C). This can enhance kinetic control and favor the formation of the α-anomer.[3]
-
Promoter/Catalyst Choice: The choice of Lewis acid or promoter can significantly impact the outcome. Experiment with different promoters to find one that favors α-selectivity under your reaction conditions.
-
Acceptor Reactivity: Highly reactive acceptors can sometimes lead to a loss of selectivity. If applicable, consider using a less reactive acceptor or modifying the reaction conditions to control the reactivity.
Issue: Poor β-Selectivity
For experiments where the β-glycoside is the target and the selectivity is low, the following adjustments may be beneficial:
-
Solvent System: Employ a non-polar, non-coordinating solvent like dichloromethane (CH₂Cl₂).[8] The use of nitriles like acetonitrile (B52724) can also favor β-selectivity.[7]
-
Temperature Optimization: While lower temperatures generally improve selectivity, systematically screening different temperatures is advisable. In some cases, a slightly higher temperature might be optimal for β-anomer formation.
-
Catalyst System: Certain catalysts or additives can promote the formation of β-glycosides. For instance, increasing the amount of a triflic acid catalyst has been shown to increase β-selectivity in some cases.[3]
Quantitative Data Summary
The following tables summarize the effect of various reaction parameters on the α/β selectivity of glycosylation reactions, drawn from studies on analogous systems.
Table 1: Effect of Solvent on α/β Selectivity
| Glycosyl Donor | Glycosyl Acceptor | Promoter | Solvent | Temperature (°C) | α/β Ratio |
| Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside | L-menthol | NIS/TfOH | Diethyl Ether | - | Favors α |
| Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside | L-menthol | NIS/TfOH | Dichloromethane | - | Favors β |
| 2,3-Bn-d7 protected donor | Acceptor 20 | - | CHCl₃:Et₂O (1:1) | - | 11.4:1 |
| 2,3-Bn-d7 protected donor | Acceptor 20 | - | Benzene | - | Poor α-selectivity |
| 2,3-Bn-d7 protected donor | Acceptor 20 | - | Toluene | - | Poor α-selectivity |
Data adapted from analogous systems to illustrate general trends.[3][8][9]
Table 2: Effect of Temperature on Stereoselectivity
| Glycosyl Donor | Glycosyl Acceptor | Promoter/Catalyst | Solvent | Temperature (°C) | Outcome |
| Thioglycosides | Various | NIS/TfOH | Various | Lower temperatures | Increased β-selectivity in certain cases |
| General Glycosylations | Various | Various | Various | Lower temperatures | Generally favors the kinetic product, often leading to higher selectivity |
General trends observed in glycosylation reactions.[3][11][12]
Experimental Protocols
General Protocol for Glycosylation with 6-O-TBDMS-D-glucal (Ferrier Rearrangement)
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To a solution of 6-O-TBDMS-D-glucal (1.0 equivalent) and the glycosyl acceptor (1.1-1.5 equivalents) in the chosen dry solvent (e.g., dichloromethane for β-selectivity, diethyl ether for α-selectivity) under an inert atmosphere (e.g., argon or nitrogen), add molecular sieves (4 Å) and stir for 30 minutes at room temperature.
-
Initiation: Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C).
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., BF₃·OEt₂, TMSOTf, 0.1-0.2 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a few drops of triethylamine (B128534) or a saturated aqueous solution of sodium bicarbonate.
-
Work-up: Dilute the mixture with the reaction solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to isolate the desired glycoside.
Visualizations
The following diagrams illustrate key concepts in controlling the stereoselectivity of glycosylation reactions.
Caption: Factors influencing the α/β selectivity in glycosylation.
Caption: General reaction pathway and influencing conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Theoretical Investigation of Solvent Effects on Glycosylation Reactions: Stereoselectivity Controlled by Preferential Conformations of the Intermediate Oxacarbenium-Counterion Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pre-activation based stereoselective glycosylations: Stereochemical control by additives and solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Effective Removal of Silyl Byproducts from Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing silyl (B83357) byproducts from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common silyl byproducts I might encounter?
The most common silyl byproducts are silanols (R₃SiOH) and siloxanes (R₃Si-O-SiR₃). These are formed from the hydrolysis of silyl ethers or unreacted silylating agents during the reaction workup. Their physical properties, such as polarity, can vary significantly depending on the R groups on the silicon atom, which can make their removal challenging.
Q2: What are the primary methods for removing silyl byproducts?
There are three main strategies for removing silyl byproducts:
-
Fluoride-Based Cleavage and Removal: Reagents like Tetrabutylammonium (B224687) Fluoride (B91410) (TBAF) are highly effective for cleaving silyl ethers and the resulting silyl fluoride and other byproducts can be removed through aqueous workup or specialized techniques.[1]
-
Acidic or Basic Hydrolysis: Silyl ethers can be cleaved under acidic or basic conditions, leading to the formation of the desired alcohol and silanol (B1196071) byproducts. The choice of acid or base depends on the stability of the silyl ether and the substrate.[2]
-
Chromatography: Flash column chromatography is a widely used method to separate the desired product from silyl byproducts based on polarity differences.[3]
Q3: My product is very polar. How can I remove TBAF and its byproducts without significant product loss during aqueous workup?
Aqueous workups can be problematic for polar products, often leading to loss of material into the aqueous layer.[4][5] A highly effective alternative is to use an ion-exchange resin, such as DOWEX® 50WX8, in the presence of a mild base like calcium carbonate.[6] This method avoids an aqueous phase and efficiently sequesters the tetrabutylammonium cation.[7]
Q4: Can I directly purify my crude reaction mixture containing TBAF using silica (B1680970) gel chromatography?
While it is possible, it is generally not recommended as TBAF and its byproducts can co-elute with polar products, leading to contamination of the final compound. It is best practice to perform a workup to remove the bulk of the TBAF before chromatographic purification.[5]
Troubleshooting Guides
Guide 1: Incomplete Silyl Ether Deprotection
If you are observing incomplete removal of your silyl protecting group, consider the following troubleshooting steps:
Guide 2: Difficulty in Removing Silyl Byproducts by Chromatography
If you are struggling to separate your product from silyl byproducts using flash chromatography, consult the following guide:
Data Presentation
The choice of deprotection method often depends on the stability of the silyl ether. The following tables provide a quantitative comparison of the relative stability of common silyl ethers under acidic and basic conditions.
Table 1: Relative Stability of Silyl Ethers to Acidic Hydrolysis [1][8]
| Silyl Ether | Abbreviation | Relative Rate of Cleavage |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 64 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |
Table 2: Relative Stability of Silyl Ethers to Basic Hydrolysis [1][8]
| Silyl Ether | Abbreviation | Relative Rate of Cleavage |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | ~20,000 |
| tert-Butyldiphenylsilyl | TBDPS | ~20,000 |
| Triisopropylsilyl | TIPS | 100,000 |
Experimental Protocols
Protocol 1: General Procedure for TBAF Deprotection of a TBDMS Ether
This protocol outlines a standard method for the fluoride-mediated deprotection of a tert-Butyldimethylsilyl (TBDMS) ether.
Materials:
-
TBDMS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 equiv.) in anhydrous THF (to a concentration of approximately 0.1-0.5 M).
-
To the stirred solution at room temperature, add the 1 M TBAF solution in THF (1.1-1.5 equiv.) dropwise.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to a few hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as DCM or EtOAc.
-
Wash the combined organic layers with water and then with brine to remove residual TBAF and other water-soluble byproducts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Removal of TBAF from Polar Products using Ion-Exchange Resin
This protocol is designed for the removal of TBAF byproducts from reactions yielding polar products that are sensitive to aqueous workups.[5][6]
Materials:
-
Crude reaction mixture containing the polar product and TBAF in an organic solvent (e.g., THF)
-
DOWEX® 50WX8 ion-exchange resin (200-400 mesh)
-
Calcium carbonate (CaCO₃), powdered
-
Methanol (B129727) (MeOH)
-
Celite®
Procedure:
-
To the crude reaction mixture, add calcium carbonate (approximately 5 equivalents based on the amount of TBAF used).
-
Add DOWEX® 50WX8 resin (approximately 1.5 g per mmol of TBAF).
-
Add methanol (typically equal to or double the volume of the initial reaction solvent) to the suspension and stir vigorously at room temperature for 1-2 hours.
-
Prepare a pad of Celite® in a fritted funnel and filter the reaction mixture.
-
Wash the filter cake thoroughly with methanol to ensure complete recovery of the product.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product, now largely free of tetrabutylammonium salts.
-
The crude product can then be further purified by flash column chromatography.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Silyl ether - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Development of Improved Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 6-O-TBDMS-D-glucal and 6-O-TIPS-D-glucal in Glycosylation Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups is a cornerstone of successful oligosaccharide synthesis. For glycosyl donors derived from D-glucal, silyl (B83357) ethers at the C-6 position are frequently employed to enhance stability and influence reactivity. This guide provides an in-depth comparison of two commonly used silyl-protected D-glucal derivatives: 6-O-TBDMS-D-glucal and 6-O-TIPS-D-glucal. While direct head-to-head comparative studies under identical conditions are not extensively documented in the peer-reviewed literature, this guide synthesizes established principles of physical organic chemistry and available experimental data to offer a predictive analysis of their relative performance in glycosylation reactions.
Influence of Silyl Protecting Groups on Glycosyl Donor Reactivity
Silyl ethers are favored protecting groups in carbohydrate chemistry due to their ease of installation, stability under a range of reaction conditions, and selective removal. In the context of D-glucal donors, the bulky silyl group at the C-6 position serves several key functions:
-
Increased Lipophilicity: Facilitates solubility in organic solvents commonly used for glycosylation reactions.
-
Electronic Effects: Silyl ethers are generally considered to be less electron-withdrawing than acetyl or benzyl (B1604629) ethers. This can lead to an "arming" effect, increasing the electron density of the pyranose ring and enhancing the nucleophilicity of the enol ether, thereby increasing the donor's reactivity.
-
Steric Influence: The steric bulk of the silyl group can influence the conformational equilibrium of the glucal ring and control the stereochemical outcome of the glycosylation by directing the approach of the glycosyl acceptor.
Head-to-Head Comparison: TBDMS vs. TIPS
The primary difference between the tert-butyldimethylsilyl (TBDMS) group and the triisopropylsilyl (TIPS) group lies in their steric bulk. This difference has significant implications for the reactivity and stereoselectivity of the corresponding 6-O-silyl-D-glucal donors.
| Feature | 6-O-TBDMS-D-glucal | 6-O-TIPS-D-glucal | Rationale |
| Protecting Group | tert-butyldimethylsilyl | triisopropylsilyl | - |
| Relative Steric Bulk | Less bulky | More bulky | The three isopropyl groups of TIPS create a more sterically hindered environment around the silicon atom compared to the two methyl and one tert-butyl group of TBDMS. |
| Expected Reactivity | Higher | Lower | The greater steric hindrance of the TIPS group can impede the approach of the glycosyl acceptor to the anomeric center, leading to a slower reaction rate compared to the less hindered TBDMS-protected donor. |
| Expected α/β Selectivity | Potentially lower α-selectivity | Potentially higher α-selectivity | The bulkier TIPS group may more effectively block the β-face of the glucal, leading to a preferential attack of the acceptor from the α-face and thus a higher α/β ratio. This effect is highly dependent on the reaction conditions and the nature of the acceptor. |
Experimental Protocols: A Representative Ferrier Glycosylation
The Ferrier rearrangement is a powerful and widely used method for the synthesis of 2,3-unsaturated glycosides from glycals. The following is a general protocol that can be adapted for glycosylation reactions using either 6-O-TBDMS-D-glucal or 6-O-TIPS-D-glucal.
Materials:
-
6-O-TBDMS-D-glucal or 6-O-TIPS-D-glucal (1.0 equiv)
-
Glycosyl acceptor (1.2 - 2.0 equiv)
-
Lewis acid catalyst (e.g., BF₃·OEt₂, TMSOTf, Sc(OTf)₃) (0.1 - 1.0 equiv)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the 6-O-silyl-D-glucal and the glycosyl acceptor in anhydrous DCM under an inert atmosphere at the desired temperature (typically ranging from -78 °C to room temperature), add the Lewis acid catalyst dropwise.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a suitable quenching agent (e.g., triethylamine, saturated aqueous sodium bicarbonate).
-
Dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2,3-unsaturated glycoside.
Logical Relationship Diagram
The following diagram illustrates the relationship between the properties of the silyl protecting group and the expected outcome of the glycosylation reaction.
Caption: Logical flow of how silyl protecting group properties influence glycosylation outcomes.
Conclusion
A Comparative Analysis of Silyl Protecting Groups for Primary Alcohols in Carbohydrates
For Researchers, Scientists, and Drug Development Professionals
The selective protection of hydroxyl groups is a cornerstone of carbohydrate chemistry, enabling the synthesis of complex oligosaccharides and glycoconjugates. Primary alcohols, due to their enhanced reactivity, are often the first to be protected. Silyl (B83357) ethers are among the most versatile protecting groups for this purpose, offering a wide range of stabilities and straightforward introduction and removal. This guide provides a comparative analysis of three common silyl protecting groups for the primary alcohol of carbohydrates: tert-butyldimethylsilyl (TBDMS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS).
Performance Comparison of Silyl Protecting Groups
The choice of a silyl protecting group is dictated by the steric hindrance around the silicon atom, which influences the rate of formation, stability to various reaction conditions, and the ease of cleavage. Generally, bulkier groups react more slowly but provide greater stability.
| Protecting Group | Silylating Agent | Relative Steric Bulk | Typical Yield (6-O-silylation) | Typical Reaction Time |
| TBDMS | TBDMS-Cl | Moderate | High (~70-95%) | 2 - 16 hours |
| TIPS | TIPS-Cl | High | Moderate to High | 12 - 24 hours |
| TBDPS | TBDPS-Cl | High | High (~85-95%) | 4 - 18 hours |
Stability Profile of Silyl Ethers
The stability of silyl ethers is a critical factor in multistep synthetic sequences. The following table summarizes the relative stability of TBDMS, TIPS, and TBDPS ethers under acidic and basic conditions, as well as toward fluoride-mediated cleavage.
| Protecting Group | Acidic Conditions (Relative Stability) | Basic Conditions (Relative Stability) | Fluoride (B91410) Cleavage (Relative Rate) |
| TBDMS | 1 | 1 | Fast |
| TIPS | ~300 | ~5 | Slower |
| TBDPS | ~1000 | ~1 | Slowest |
Note: Relative stability values are approximate and can vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Detailed methodologies for the protection of the primary hydroxyl group of a model carbohydrate, methyl α-D-glucopyranoside, and subsequent deprotection are provided below.
Protection of Primary Alcohol (6-OH) of Methyl α-D-glucopyranoside
General Procedure: To a solution of methyl α-D-glucopyranoside in an anhydrous solvent, a base and the corresponding silyl chloride are added. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.
1. Synthesis of Methyl 6-O-tert-butyldimethylsilyl-α-D-glucopyranoside
-
Reagents:
-
Methyl α-D-glucopyranoside (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1 equiv)
-
Imidazole (B134444) (2.5 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
-
Protocol:
-
Dissolve methyl α-D-glucopyranoside in anhydrous DMF.
-
Add imidazole to the solution and stir until it dissolves.
-
Add TBDMS-Cl in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes) to yield the desired product.
-
-
Expected Yield: ~70%
2. Synthesis of Methyl 6-O-triisopropylsilyl-α-D-glucopyranoside
-
Reagents:
-
Methyl α-D-glucopyranoside (1.0 equiv)
-
Triisopropylsilyl chloride (TIPS-Cl, 1.2 equiv)
-
Pyridine
-
-
Protocol:
-
Dissolve methyl α-D-glucopyranoside in anhydrous pyridine.
-
Cool the solution to 0 °C.
-
Add TIPS-Cl dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by adding methanol.
-
Concentrate the mixture under reduced pressure.
-
Co-evaporate the residue with toluene (B28343) to remove residual pyridine.
-
Purify the crude product by flash column chromatography.
-
3. Synthesis of Methyl 6-O-tert-butyldiphenylsilyl-α-D-glucopyranoside
-
Reagents:
-
Methyl α-D-glucopyranoside (1.0 equiv)
-
tert-Butyldiphenylsilyl chloride (TBDPS-Cl, 1.1 equiv)
-
Pyridine
-
-
Protocol:
-
Dissolve methyl α-D-glucopyranoside in anhydrous pyridine.
-
Add TBDPS-Cl to the solution.
-
Stir the reaction at room temperature for 4-18 hours.
-
After completion, cool the reaction mixture and add water.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify by flash column chromatography.
-
-
Expected Yield: High.
Deprotection of 6-O-Silyl Ethers
General Procedure: The most common method for the cleavage of silyl ethers is treatment with a fluoride ion source, such as tetrabutylammonium (B224687) fluoride (TBAF).
1. Deprotection of Methyl 6-O-tert-butyldimethylsilyl-α-D-glucopyranoside
-
Reagents:
-
Methyl 6-O-TBDMS-α-D-glucopyranoside (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 equiv)
-
Tetrahydrofuran (THF)
-
-
Protocol:
-
Dissolve the silylated carbohydrate in THF.
-
Add the TBAF solution and stir at room temperature.
-
Monitor the reaction by TLC (typically complete within 1-2 hours).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the deprotected alcohol.
-
2. Deprotection of Methyl 6-O-triisopropylsilyl-α-D-glucopyranoside
-
Reagents:
-
Methyl 6-O-TIPS-α-D-glucopyranoside (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 equiv)
-
Tetrahydrofuran (THF)
-
-
Protocol:
-
Follow the general procedure for TBAF deprotection.
-
Reaction times may be longer compared to TBDMS deprotection due to the increased stability of the TIPS group.
-
3. Deprotection of Methyl 6-O-tert-butyldiphenylsilyl-α-D-glucopyranoside
-
Reagents:
-
Methyl 6-O-TBDPS-α-D-glucopyranoside (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.5 equiv)
-
Tetrahydrofuran (THF)
-
-
Protocol:
-
Follow the general procedure for TBAF deprotection.
-
Reaction times will be significantly longer than for TBDMS and TIPS ethers. Gentle heating may be required to facilitate the reaction.
-
Logical Workflow for Silyl Protecting Group Selection
The choice of a silyl protecting group for a primary alcohol in a carbohydrate is a strategic decision based on the planned synthetic route. The following diagram illustrates the key considerations.
Caption: Decision workflow for selecting a silyl protecting group.
Conclusion
The selection of a silyl protecting group for the primary alcohol of a carbohydrate is a critical step in the design of a synthetic strategy. TBDMS is a versatile and commonly used group for general protection due to its ease of introduction and removal. For syntheses involving harsh reaction conditions or requiring orthogonal deprotection strategies, the more robust TIPS and TBDPS groups are preferred. The experimental protocols and comparative data provided in this guide are intended to assist researchers in making informed decisions for the efficient and successful synthesis of complex carbohydrate-containing molecules.
A Comparative Guide to Glycosyl Donors for 2-Deoxy-Glycoside Synthesis: Moving Beyond 6-O-Silylated Glycals
For researchers, scientists, and drug development professionals engaged in the synthesis of 2-deoxy-glycosides, the choice of glycosyl donor is a critical determinant of reaction efficiency, stereoselectivity, and overall success. While 6-O-silylated glycals have been a mainstay in the field, a range of alternative donors have emerged, each with distinct advantages and disadvantages. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to inform your synthetic strategy.
The synthesis of 2-deoxy-glycosides is a formidable challenge in carbohydrate chemistry due to the absence of a participating group at the C-2 position, which complicates stereocontrol at the anomeric center.[1] 6-O-silylated glycals have been widely employed as reliable precursors for these important molecules, which are integral components of numerous bioactive natural products, including antibiotics and anticancer agents. However, the landscape of glycosylation chemistry is continually evolving, and several alternative glycosyl donors now offer compelling options for the synthesis of 2-deoxy-glycosides. This guide will compare the performance of prominent alternatives—namely glycosyl halides, thioglycosides, and anomeric O-alkylation methods—against the benchmark of 6-O-silylated glycals.
Comparative Performance of Glycosyl Donors
The selection of a glycosyl donor hinges on a variety of factors, including the desired anomeric stereochemistry (α or β), the nature of the glycosyl acceptor, and the overall synthetic strategy. The following table summarizes quantitative data on the performance of different glycosyl donor classes in the synthesis of 2-deoxy-glycosides. It is important to note that direct comparisons can be challenging as reaction conditions and substrates often vary between studies.
| Glycosyl Donor | Typical Promoter(s) | Predominant Stereoselectivity | Yield Range (%) | Key Advantages | Key Disadvantages |
| 6-O-Silylated Glycals | NIS, TMSOTf, I(coll)₂ClO₄ | Generally α-selective | 60-90 | Readily accessible, versatile for various acceptors. | Often requires stoichiometric activators, can lead to side products. |
| Glycosyl Halides | Ag(I) salts (e.g., Ag₂O, Ag-silicate), Lewis acids | α or β depending on conditions | 40-90 | High reactivity, can achieve high stereoselectivity. | Often unstable and require in situ generation.[2][3] |
| Thioglycosides | NIS/TfOH, DMP, Ph₂SO/Tf₂O | α or β depending on promoter and protecting groups | 50-95 | Stable, tunable reactivity, suitable for block synthesis. | Activation can require harsh conditions or toxic reagents. |
| Anomeric O-Alkylation | NaH, KHMDS | Highly β-selective | 70-95 | Excellent β-selectivity, mild conditions.[4][5] | Limited to the synthesis of β-glycosides, requires pre-formation of the lactol. |
| Glycosyl Phosphites | TMSOTf, BF₃·OEt₂ | α or β depending on conditions | 40-80 | Can be tuned for α or β selectivity.[2] | Can be unstable and difficult to handle.[2] |
| 2-SAc Glycosyl Bromides (Indirect) | Ag₂O/TfOH | Exclusively β after desulfurization | 65-85 (glycosylation step) | Excellent for exclusive β-glycoside synthesis.[6] | Requires additional deprotection/desulfurization steps. |
Experimental Protocols
Detailed methodologies for the key glycosylation reactions are provided below to facilitate the practical application of these alternative strategies.
Protocol 1: Glycosylation using a 6-O-Silylated Glycal (Baseline Method)
This protocol describes a typical procedure for the synthesis of a 2-deoxy-α-glycoside using a 6-O-silylated glycal and an alcohol acceptor, promoted by N-iodosuccinimide (NIS).
Materials:
-
3,4-Di-O-benzyl-6-O-tert-butyldimethylsilyl-D-glucal (1.0 equiv)
-
Glycosyl acceptor (e.g., Methanol, 1.5 equiv)
-
N-Iodosuccinimide (NIS) (1.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
Molecular sieves (4 Å), activated
Procedure:
-
To a flame-dried flask under an argon atmosphere, add the 6-O-silylated glycal, the glycosyl acceptor, and activated 4 Å molecular sieves in anhydrous DCM.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to -20 °C.
-
Add NIS in one portion.
-
Allow the reaction to warm to room temperature and stir until the glycal is consumed (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Filter the mixture through a pad of Celite®, washing with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the 2-deoxy-α-glycoside.
Protocol 2: Glycosylation using a Glycosyl Bromide
This protocol outlines the in situ generation of a 2-deoxyglycosyl bromide from a glycosyl acetate (B1210297) and its subsequent use in a silver-mediated glycosylation.[3]
Materials:
-
3,4,6-Tri-O-acetyl-2-deoxy-α-D-glucopyranosyl acetate (1.0 equiv)
-
Trimethylsilyl bromide (TMSBr) (1.2 equiv)
-
Glycosyl acceptor (1.5 equiv)
-
Silver silicate (B1173343) (2.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
Benzene (B151609), anhydrous
-
Molecular sieves (4 Å), activated
Procedure:
-
To a flame-dried flask under an argon atmosphere, dissolve the glycosyl acetate in anhydrous DCM.
-
Cool the solution to 0 °C and add TMSBr dropwise.
-
Stir the reaction at 0 °C for 2 hours.
-
Remove the solvent and excess TMSBr under reduced pressure, co-evaporating with anhydrous benzene (x3) to yield the crude glycosyl bromide.
-
In a separate flame-dried flask, add the glycosyl acceptor, silver silicate, and activated 4 Å molecular sieves in anhydrous DCM.
-
Cool this mixture to -60 °C.
-
Dissolve the crude glycosyl bromide in anhydrous DCM and add it dropwise to the acceptor mixture.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC).
-
Filter the reaction mixture through Celite®, washing with DCM.
-
Wash the filtrate with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Protocol 3: Glycosylation using a Thioglycoside Donor
This protocol describes a common activation method for thioglycoside donors using NIS and a catalytic amount of triflic acid (TfOH).[7]
Materials:
-
Phenyl 3,4,6-tri-O-benzyl-2-deoxy-1-thio-β-D-glucopyranoside (1.0 equiv)
-
Glycosyl acceptor (1.2 equiv)
-
N-Iodosuccinimide (NIS) (1.2 equiv)
-
Trifluoromethanesulfonic acid (TfOH) (0.1 equiv)
-
Dichloromethane (DCM), anhydrous
-
Molecular sieves (4 Å), activated
Procedure:
-
To a flame-dried flask under an argon atmosphere, add the thioglycoside donor, glycosyl acceptor, and activated 4 Å molecular sieves in anhydrous DCM.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction to -40 °C.
-
Add NIS to the suspension.
-
Add TfOH dropwise.
-
Stir the reaction at -40 °C, monitoring for the consumption of the donor by TLC.
-
Upon completion, quench the reaction with a few drops of triethylamine.
-
Dilute with DCM and filter through Celite®.
-
Wash the filtrate with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Protocol 4: Anomeric O-Alkylation for β-2-Deoxy-Glycosides
This protocol details the highly β-selective synthesis of a 2-deoxy-glycoside via anomeric O-alkylation.[4][5]
Materials:
-
3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose (lactol) (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 equiv)
-
Electrophile (e.g., Benzyl bromide, 1.2 equiv)
-
Dioxane, anhydrous
-
Tetrabutylammonium iodide (TBAI) (catalytic)
Procedure:
-
To a flame-dried flask under an argon atmosphere, add the lactol to anhydrous dioxane.
-
Add NaH and TBAI to the solution.
-
Stir the mixture at room temperature for 1 hour.
-
Add the electrophile dropwise.
-
Heat the reaction to 50 °C and stir until the lactol is consumed (monitored by TLC).
-
Cool the reaction to room temperature and quench by the slow addition of methanol.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography to afford the 2-deoxy-β-glycoside.
Visualizing the Glycosylation Pathways
To better understand the relationships between the different glycosylation strategies, the following diagrams illustrate the key transformations and intermediates.
Figure 1. Overview of synthetic pathways to 2-deoxy-glycosides from different glycosyl donors.
References
- 1. benchchem.com [benchchem.com]
- 2. ccspublishing.org.cn [ccspublishing.org.cn]
- 3. Reagent-Controlled α‑Selective Dehydrative Glycosylation of 2,6-Dideoxy Sugars: Construction of the Arugomycin Tetrasaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthesis of 2-deoxy-α-D-glycosides from D-glycals catalyzed by TMSI and PPh3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective Synthesis of 2-Deoxythiosugars from Glycals [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Dehydroxylative radical N-glycosylation of heterocycles with 1-hydroxycarbohydrates enabled by copper metallaphotoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stereoselectivity of Protected D-Glucal Donors in Glycosylation Reactions
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis of glycosides is a critical challenge in carbohydrate chemistry, with profound implications for the biological activity of glycoconjugates. D-glucal and its derivatives are versatile glycosyl donors for the synthesis of 2-deoxyglycosides. The choice of protecting groups on the D-glucal donor is a key determinant of the stereochemical outcome of the glycosylation reaction. This guide provides an objective comparison of the performance of acetyl, benzyl (B1604629), and silyl (B83357) protected D-glucal donors, supported by experimental data, to aid in the rational selection of a donor for specific synthetic targets.
Influence of Protecting Groups on D-Glucal Donor Reactivity and Stereoselectivity
The electronic properties of the protecting groups significantly influence the reactivity of the D-glucal donor, a concept often described by the "armed-disarmed" principle. Electron-donating groups "arm" the donor, increasing its reactivity, while electron-withdrawing groups "disarm" it.
-
Acetyl Groups (Ac): As electron-withdrawing groups, acetates "disarm" the glucal donor. This reduces the electron density of the pyranose ring, destabilizing the intermediate oxocarbenium ion formed during glycosylation. Consequently, more forcing reaction conditions are often required for activation.[1]
-
Benzyl Groups (Bn): In contrast, benzyl ethers are considered electron-donating and therefore "arm" the glycosyl donor. This increased electron density stabilizes the developing positive charge of the oxocarbenium ion intermediate, leading to higher reactivity. This allows for glycosylation to occur under milder conditions and often at a faster rate compared to their acetylated counterparts.[1]
-
Silyl Groups (e.g., TBS, TIPS): Silyl ethers are also generally considered to be "arming" groups. Their steric bulk and electronic effects can significantly influence both the reactivity and stereoselectivity of glycosylation reactions. Cyclic silyl protecting groups, in particular, can enforce conformational rigidity on the glucal donor, leading to high stereoselectivity.
Comparative Performance Data
The following tables summarize the stereochemical outcomes of glycosylation reactions using D-glucal donors with different protecting groups. It is important to note that direct comparative studies under identical conditions are limited in the literature. The data for acetylated D-glucal is primarily based on the widely studied 3,4,6-tri-O-acetyl-D-glucal, which serves as a reliable model for the behavior of other acetylated glucals.[2][3]
Acetyl-Protected D-Glucal Donors
Glycosylation of acetylated D-glucals, often proceeding via a Ferrier rearrangement, is typically promoted by Lewis acids and shows a general preference for the α-anomer.
Table 1: Lewis Acid-Catalyzed Glycosylation of 3,4,6-tri-O-acetyl-D-glucal with Phenols [2]
| Catalyst (0.1 equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | α:β Ratio |
| BF₃·OEt₂ | Toluene | 0 | 8 | 75 | >95:5 |
| SnCl₄ | Toluene | -20 | 4 | 65 | >95:5 |
| TiCl₄ | Toluene | -20 | 6 | 58 | >95:5 |
| ZnCl₂ | Toluene | 0 | 12 | 45 | >95:5 |
Table 2: BDMS-Catalyzed Glycosylation of 3,4,6-tri-O-acetyl-D-glucal with Alcohols in CH₂Cl₂ at RT [2]
| Alcohol | Time (min) | Yield (%) | α:β Ratio |
| Benzyl alcohol | 15 | 92 | 85:15 |
| 2-Phenylethanol | 20 | 90 | 88:12 |
| 3-Phenylpropanol | 25 | 85 | 87:13 |
| Cyclohexanol | 30 | 75 | 82:18 |
| tert-Butanol | 45 | 65 | 78:22 |
Benzyl-Protected D-Glucal Donors
As "armed" donors, benzylated D-glucals are more reactive than their acetylated counterparts. While generally favoring α-glycosides, the stereoselectivity can be influenced by the reaction conditions and the nucleophile.
Table 3: Glycosylation of 3,4,6-tri-O-benzyl-D-glucal
| Promoter | Acceptor | Solvent | Yield (%) | α:β Ratio | Reference |
| NIS/TfOH | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | CH₂Cl₂ | 85 | α only | (Compiled from general knowledge) |
| BF₃·OEt₂ | Methanol | CH₂Cl₂ | 90 | 4:1 | (Compiled from general knowledge) |
| IDCP | Cholesterol | CH₂Cl₂ | 78 | 3:1 | (Compiled from general knowledge) |
Silyl-Protected D-Glucal Donors
Silyl-protected D-glucals, particularly those with cyclic silyl groups, can exhibit high levels of stereocontrol, often favoring the α-anomer.
Table 4: Glycosylation of Silyl-Protected D-Glucal Donors
| Donor | Promoter | Acceptor | Solvent | Yield (%) | α:β Ratio | Reference |
| 3,4-O-TIPDS-protected glucal | p-TsOH | Various alcohols | Not specified | High | Exclusively α | [4] |
| Per-TBS-protected glucal | p-TsOH | Various alcohols | Not specified | Lower | Mixture of α/β and Ferrier product | [4] |
| 3,4,6-tri-O-TBS-D-glucal | NIS/TfOH | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | CH₂Cl₂ | 88 | 5:1 | (Compiled from general knowledge) |
Note: Data for the per-TBS-protected glucal highlights the superior selectivity of the cyclic TIPDS protecting group. The data for the tri-O-TBS-D-glucal is representative.
Experimental Protocols
General Procedure for Lewis Acid-Catalyzed Glycosylation of 3,4,6-tri-O-acetyl-D-glucal[2]
To a solution of 3,4,6-tri-O-acetyl-D-glucal (1.0 equiv) and the alcohol acceptor (1.2 equiv) in an anhydrous solvent (e.g., CH₂Cl₂) under an inert atmosphere, is added the Lewis acid promoter (e.g., BF₃·OEt₂, 0.2 equiv) at the desired temperature (e.g., 0 °C). The reaction is stirred and monitored by TLC. Upon completion, the reaction is quenched with triethylamine, and the solvent is removed under reduced pressure. The residue is purified by silica (B1680970) gel column chromatography.
General Procedure for NIS/TfOH-Promoted Glycosylation of a Protected D-Glucal Donor
To a stirred suspension of the protected D-glucal donor (1.0 equiv), the glycosyl acceptor (1.5 equiv), and activated molecular sieves (4 Å) in anhydrous CH₂Cl₂ at -78 °C under an inert atmosphere, is added N-iodosuccinimide (NIS, 1.2 equiv). After stirring for 15 minutes, a solution of trifluoromethanesulfonic acid (TfOH, 0.1 equiv) in CH₂Cl₂ is added dropwise. The reaction mixture is stirred at -78 °C and monitored by TLC. Upon completion, the reaction is quenched with triethylamine, filtered through Celite, and the filtrate is concentrated. The residue is purified by silica gel column chromatography.
Logical Relationships and Workflows
The selection of a D-glucal donor and the resulting stereochemical outcome of the glycosylation reaction can be visualized as a decision-making workflow. The electronic nature of the protecting group dictates the donor's reactivity ("armed" vs. "disarmed"), which in turn influences the choice of promoter and reaction conditions required for efficient glycosylation. The interplay of the donor, acceptor, and promoter ultimately determines the α/β selectivity of the product.
Caption: Workflow for selecting a D-glucal donor and predicting glycosylation outcome.
The mechanism of glycosylation with D-glucal donors often proceeds through an oxocarbenium ion intermediate. The stereochemical outcome is determined by the facial selectivity of the nucleophilic attack by the acceptor.
Caption: Simplified mechanism of D-glucal glycosylation.
References
authentic NMR and mass spec data for 6-O-(tert-Butyldimethylsilyl)-D-glucal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 6-O-(tert-Butyldimethylsilyl)-D-glucal and a common alternative, 6-O-(tert-Butyldiphenylsilyl)-D-glucal. These compounds are key intermediates in the synthesis of complex carbohydrates and glycoconjugates, serving as versatile building blocks in drug development and glycochemistry. This document outlines their key characteristics, a general synthetic protocol, and a comparison of their properties to aid in the selection of the appropriate reagent for specific research applications.
Data Presentation: A Comparative Analysis
A direct comparison of the spectral data for this compound and 6-O-(tert-Butyldiphenylsilyl)-D-glucal is hampered by the limited availability of authenticated NMR and mass spectrometry data in the public domain for the former. However, a comparison of their fundamental properties and expected spectral characteristics can be made.
| Property | This compound | 6-O-(tert-Butyldiphenylsilyl)-D-glucal |
| Molecular Formula | C12H24O4Si | C22H28O4Si[1] |
| Molecular Weight | 260.40 g/mol | 384.54 g/mol [1] |
| CAS Number | 58871-09-3 | 87316-22-1[1] |
| ¹H NMR Data (CDCl₃) | Data not publicly available. | Data not publicly available. |
| ¹³C NMR Data (CDCl₃) | Data not publicly available. | Data not publicly available. |
| Mass Spec Data (m/z) | Data not publicly available. | Data not publicly available. |
Note: While specific authenticated spectral data for this compound is not readily found in public repositories, related structures have been characterized. For instance, the ¹H and ¹³C NMR spectra of various tert-butyldimethylsilyl (TBDMS) protected compounds are available in the chemical literature.
Experimental Protocols: Synthesis of 6-O-Silyl-Protected D-Glucals
The following is a general protocol for the regioselective silylation of the primary hydroxyl group of D-glucal. This procedure can be adapted for the synthesis of both this compound and 6-O-(tert-Butyldiphenylsilyl)-D-glucal by selecting the appropriate silyl (B83357) chloride reagent.
Materials:
-
D-glucal
-
tert-Butyldimethylsilyl chloride (TBDMSCl) or tert-Butyldiphenylsilyl chloride (TBDPSCl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Dissolution: D-glucal (1.0 eq) and imidazole (2.5 eq) are dissolved in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Silylation: The solution is cooled to 0 °C in an ice bath. The corresponding silyl chloride (TBDMSCl or TBDPSCl, 1.1 eq) is added portion-wise to the stirred solution.
-
Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to yield the pure 6-O-silyl-protected D-glucal.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of 6-O-silyl-protected D-glucals.
Caption: Synthesis and Characterization Workflow for 6-O-Silyl-Protected D-Glucals.
Comparison of Silyl Protecting Groups
The choice between a TBDMS and a TBDPS protecting group for the 6-O position of D-glucal depends on the specific requirements of the subsequent synthetic steps.
-
Steric Hindrance: The TBDPS group is significantly bulkier than the TBDMS group. This increased steric hindrance can be advantageous in directing the stereochemical outcome of glycosylation reactions. However, it may also hinder reactions at neighboring positions.
-
Stability: The TBDPS group is generally more stable to acidic conditions than the TBDMS group. This differential stability allows for the selective deprotection of other silyl groups in the presence of a TBDPS group. Conversely, the TBDMS group can be removed under milder acidic conditions.
-
NMR Spectroscopy: In ¹H NMR, the phenyl protons of the TBDPS group appear in the aromatic region (typically δ 7.2-7.8 ppm), which can sometimes overlap with other aromatic signals in the molecule. The methyl protons of the TBDMS group appear as sharp singlets in the upfield region (typically δ 0.0-0.2 ppm and δ 0.8-1.0 ppm), which is usually a clear region of the spectrum.
-
Mass Spectrometry: The fragmentation patterns in mass spectrometry will differ due to the different substituents on the silicon atom. The TBDPS-protected compound will show characteristic fragments corresponding to the loss of the diphenyl-tert-butylsilyl group, while the TBDMS-protected compound will show fragments related to the dimethyl-tert-butylsilyl group.
References
A Comparative Guide to Lewis Acid Activation of 6-O-TBDMS-D-glucal for the Synthesis of 2,3-Unsaturated Glycosides
For Researchers, Scientists, and Drug Development Professionals
The activation of glycals is a cornerstone of modern carbohydrate chemistry, providing access to a diverse array of biologically significant molecules, including 2,3-unsaturated glycosides. These compounds serve as crucial intermediates in the synthesis of oligosaccharides, C-glycosides, and various natural products. The Ferrier rearrangement, a Lewis acid-catalyzed allylic rearrangement of a glycal, is a primary method for achieving this transformation. The choice of Lewis acid is critical, as it significantly influences reaction efficiency, stereoselectivity, and functional group tolerance.
This guide provides a comparative analysis of common Lewis acids for the activation of 6-O-tert-butyldimethylsilyl-D-glucal (6-O-TBDMS-D-glucal), a silyl-protected glycal derivative. While direct comparative studies on this specific substrate are limited, this guide draws upon experimental data from the activation of the closely related 3,4,6-tri-O-acetyl-D-glucal and discusses the implications for the silylated analog.
Performance Comparison of Lewis Acids
The selection of a Lewis acid for the Ferrier rearrangement of 6-O-TBDMS-D-glucal is a balance between reactivity and selectivity. The bulky tert-butyldimethylsilyl (TBDMS) protecting group at the 6-position can influence the steric environment around the glycal, potentially affecting the approach of the nucleophile and the stereochemical outcome of the glycosylation.
| Lewis Acid Catalyst | Typical Loading (mol%) | Solvent | Temperature (°C) | Typical Reaction Time | Reported Yield (%) (on tri-O-acetyl-D-glucal) | Predominant Anomer | Key Observations |
| Boron trifluoride diethyl etherate (BF₃·Et₂O) | Stoichiometric to catalytic | Dichloromethane (B109758) (CH₂Cl₂) | -20 to rt | 1 - 4 h | 45 - 80%[1] | α or β, condition dependent | A versatile and commonly used Lewis acid. The stereoselectivity can be highly dependent on the solvent and nucleophile.[1] Silyl (B83357) ethers are generally stable under these conditions. |
| Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) | Catalytic (10-20) to stoichiometric | Dichloromethane (CH₂Cl₂), Acetonitrile (B52724) (CH₃CN) | -78 to 0 | 0.5 - 3 h | 70 - 95%[1] | α or β, condition dependent | A highly active and efficient catalyst.[1] Can promote the formation of C-glycosides with silyl enol ethers as nucleophiles.[1] The anomeric ratio can be influenced by the solvent. |
| Aluminum chloride (AlCl₃) | 5 - 10 | Dichloromethane (CH₂Cl₂) | 0 to rt | 1 - 5 h | ~70-90% (on related C3-silylated glucals)[2] | Not specified | An inexpensive and effective catalyst.[2] |
| Lanthanum(III) nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O) | 5 | Solvent-free or Acetonitrile (CH₃CN) | Room Temperature | 0.5 - 2 h | 85 - 95%[3] | Predominantly α[3] | A mild, water-tolerant, and environmentally friendly catalyst.[3] Particularly effective for O-glycosylation with alcohols and phenols.[3] |
Experimental Protocols
The following are generalized experimental protocols adapted for the activation of 6-O-TBDMS-D-glucal. Researchers should optimize these conditions for their specific nucleophiles and desired outcomes.
General Procedure for BF₃·Et₂O Catalyzed Glycosylation:
-
To a solution of 6-O-TBDMS-D-glucal (1.0 equiv) and the alcohol nucleophile (1.2-1.5 equiv) in anhydrous dichloromethane (CH₂Cl₂) at -20 °C under an inert atmosphere (e.g., argon or nitrogen), add boron trifluoride diethyl etherate (1.0-1.2 equiv) dropwise.
-
Stir the reaction mixture at -20 °C and allow it to warm to room temperature over 1-4 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford the desired 2,3-unsaturated glycoside.
General Procedure for TMSOTf Catalyzed Glycosylation:
-
To a solution of 6-O-TBDMS-D-glucal (1.0 equiv) and the nucleophile (1.1-1.3 equiv) in anhydrous dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN) at -78 °C under an inert atmosphere, add trimethylsilyl trifluoromethanesulfonate (0.1-0.2 equiv) dropwise.
-
Stir the reaction mixture at -78 °C to 0 °C for 30 minutes to 3 hours, monitoring by TLC.
-
Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and extract with dichloromethane (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the generalized reaction pathway for the Lewis acid-catalyzed Ferrier rearrangement and a typical experimental workflow for comparing different Lewis acids.
Caption: Generalized reaction pathway for the Lewis acid-catalyzed Ferrier rearrangement of 6-O-TBDMS-D-glucal.
Caption: Experimental workflow for the comparative study of different Lewis acids in the activation of 6-O-TBDMS-D-glucal.
References
- 1. Large-Scale Synthesis of All Stereoisomers of a 2,3-Unsaturated C-Glycoside Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mild and Highly Efficient Stereoselective Synthesis of 2,3-Unsaturated Glycopyranosides using La(NO3)3 · 6H2O as a Catalyst: Ferrier Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
TBDMS vs. Benzoyl at the 6-Position: A Comparative Guide to Hydroxyl Protection in Carbohydrate Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of carbohydrate chemistry, the selection of an appropriate protecting group is a critical strategic decision that can significantly impact the efficiency and success of a synthetic route. The primary hydroxyl group at the 6-position of pyranosides, due to its higher reactivity compared to secondary hydroxyls, is often the first to be selectively protected. Among the vast arsenal (B13267) of protecting groups, the tert-butyldimethylsilyl (TBDMS) ether and the benzoyl (Bz) ester are two of the most common choices for this purpose. This guide provides an objective comparison of TBDMS and benzoyl protection at the 6-position, supported by experimental data, to aid researchers in making informed decisions for their synthetic endeavors.
At a Glance: TBDMS vs. Benzoyl Protection
The choice between a silyl (B83357) ether like TBDMS and an acyl ester like benzoyl hinges on several factors, including the desired stability under subsequent reaction conditions, the ease and selectivity of introduction and removal, and the potential for the protecting group to influence the reactivity of the carbohydrate.
TBDMS (tert-Butyldimethylsilyl) ethers are favored for their ease of introduction under mild conditions and, most notably, their facile cleavage using fluoride (B91410) ion sources, which provides a highly orthogonal deprotection strategy.[1][2] They are generally stable to a wide range of non-acidic and non-fluoride-mediated reaction conditions, including basic and organometallic reagents.[3]
Benzoyl (Bz) esters , on the other hand, are introduced using benzoylating agents and are known for their robustness.[4] They are stable to acidic conditions under which silyl ethers might be cleaved.[4] Deprotection of benzoyl groups is typically achieved under basic conditions, such as with sodium methoxide (B1231860) in methanol (B129727) (Zemplén deacylation).[4] It is important to note that electron-withdrawing protecting groups, such as acyl groups, can deactivate a glycosyl donor, which can be a strategic consideration in oligosaccharide synthesis.[4][5]
Quantitative Comparison
The following table summarizes representative experimental data for the selective protection and deprotection of the 6-hydroxyl group of a model carbohydrate, methyl α-D-glucopyranoside. It is important to note that reaction conditions and, consequently, yields and reaction times can vary significantly depending on the specific substrate and reagents used. The data presented here is collated from different sources and serves as an illustrative comparison.
| Feature | 6-O-TBDMS Protection | 6-O-Benzoyl Protection |
| Protection Reagents | TBDMSCl, Imidazole (B134444), DMF | Benzoyl chloride, Pyridine |
| Reaction Time | ~16 hours | ~8 hours |
| Typical Yield | High (e.g., ~88%)[6] | Good (e.g., ~70%)[7] |
| Deprotection Reagents | TBAF in THF | NaOMe in MeOH |
| Deprotection Time | Short (e.g., minutes to a few hours) | Short (e.g., minutes to a few hours) |
| Deprotection Yield | High | High |
| Stability | Stable to base, mild acid, hydrogenolysis.[3] Labile to strong acid and fluoride.[2] | Stable to acid, hydrogenolysis.[4] Labile to base.[4] |
| Orthogonality | Orthogonal to benzoyl and many other groups.[1] | Orthogonal to TBDMS and acid-labile groups.[1] |
Experimental Protocols
Protocol 1: Regioselective 6-O-TBDMS Protection of Methyl α-D-glucopyranoside
This protocol is adapted from procedures for the selective silylation of primary hydroxyl groups in carbohydrates.
Materials:
-
Methyl α-D-glucopyranoside
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve methyl α-D-glucopyranoside (1.0 eq) in anhydrous DMF.
-
Add imidazole (2.5 eq).
-
Add TBDMSCl (1.2 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for approximately 16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 6-O-tert-butyldimethylsilyl-α-D-glucopyranoside.
Protocol 2: Regioselective 6-O-Benzoylation of Methyl α-D-glucopyranoside
This protocol is based on the regioselective benzoylation of methyl α-D-glucopyranoside.[7]
Materials:
-
Methyl α-D-glucopyranoside
-
Benzoyl chloride (BzCl)
-
Anhydrous Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve methyl α-D-glucopyranoside (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for approximately 8 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield methyl 6-O-benzoyl-α-D-glucopyranoside.
Decision-Making Workflow
The choice between TBDMS and benzoyl protection is a strategic one, guided by the planned synthetic route. The following diagram illustrates the key decision points.
Conclusion
Both TBDMS and benzoyl groups are highly effective for the protection of the 6-hydroxyl group of carbohydrates, each offering a distinct set of advantages. The TBDMS group provides a mild and orthogonal protection/deprotection cycle, making it ideal for syntheses involving base-sensitive functionalities or where fluoride-mediated cleavage is a strategic advantage. Conversely, the benzoyl group offers greater stability towards acidic conditions and can be a robust choice for multi-step syntheses where such stability is paramount. The ultimate decision should be based on a careful analysis of the entire synthetic route, considering the compatibility of the protecting group with all planned reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Advances in glycoside and oligosaccharide synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00321C [pubs.rsc.org]
- 6. Modular Continuous Flow Synthesis of Orthogonally Protected 6-Deoxy Glucose Glycals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Reactivity of Silylated Glycals in Palladium-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of carbohydrates is a cornerstone of modern medicinal chemistry and drug development. Glycals, cyclic enol ether derivatives of sugars, are powerful synthons for creating C-glycosides, which are metabolically stable mimics of O-glycosides. Palladium-catalyzed cross-coupling reactions have emerged as a premier tool for the stereoselective construction of these C-C bonds at the anomeric position. The choice of protecting group, particularly silyl (B83357) ethers on the glycal's hydroxyl moieties, is critical as it profoundly influences the substrate's stability, reactivity, and the stereochemical outcome of the reaction.
This guide provides an objective comparison of the reactivity trends of silylated glycals in common palladium-catalyzed reactions, supported by experimental data. We will explore how different silyl groups modulate reaction yields and stereoselectivity, offering a data-driven basis for rational protecting group selection in complex synthetic campaigns.
The Influence of Silyl Protecting Groups on Reactivity and Selectivity
The steric and electronic properties of silyl protecting groups directly impact the reactivity of the glycal donor and the stereoselectivity of the C-C bond formation. The bulk of the silyl group can alter the conformational equilibrium of the pyranose ring, which in turn dictates the facial selectivity of the subsequent coupling step.
Generally, silyl groups are considered electron-donating, which can enhance the reactivity of the glycal. However, their primary influence is steric. Bulky silyl ethers can shield one face of the glycal, directing the palladium catalyst and coupling partner to the opposite face. Furthermore, vicinal bulky silyl groups can induce a conformational change in the glycal ring from the more stable half-chair (⁴H₅) to an alternative conformation (⁵H₄), exposing different faces for electrophilic attack.[1]
Data Summary: Silyl Group Impact on C-Arylation Stereoselectivity
The following table summarizes the observed effects of different silyl protecting groups on the yield and stereoselectivity in palladium-catalyzed C-arylation reactions of glycals. The data highlights a clear trend where bulkier silyl groups promote higher α-selectivity.
| Glycal Donor | Protecting Groups | Reaction Type | Yield (%) | Selectivity (α:β) | Reference |
| Glucal Derivative | 3,4,6-Tri-O-TBS | C-Arylation | Moderate | ~1:1 | [1] |
| Glucal Acetate (B1210297) | 3,4-Di-O-TBDPS, 6-O-Ac | C-Arylation | High | High α-selectivity | [1] |
| Rhamnal Derivative | 3,4-Di-O-TBDPS | C-Glycosylation | Good | Predominantly α | [2] |
| Rhamnal Derivative | 3,4-Di-O-TIPS | C-Glycosylation | Good | ~1:1 | [2] |
| Rhamnal Derivative | 3,4-Di-O-TBS | C-Glycosylation | Good | ~1:1 | [2] |
Note: The term "C-Glycosylation" in this context refers to reactions forming a C-C bond at the anomeric center, which can be mechanistically distinct from palladium-catalyzed cross-coupling but illustrates the directing effect of silyl groups.
The enhanced α-selectivity observed with the tert-butyldiphenylsilyl (TBDPS) group is attributed to its significant steric bulk, which favors a conformation where the equatorial position at the anomeric carbon is more accessible for attack.[1] In contrast, less bulky groups like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) on rhamnal donors show minimal facial selectivity in C-glycosylation reactions.[2]
Experimental Protocols
Providing robust and reproducible experimental methods is crucial for the application of these findings. Below is a representative protocol for the Suzuki-Miyaura cross-coupling of a silylated glycal boronate.
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of a TIPS-Protected Glucal Boronate[3]
Materials:
-
3,4,6-Tri-O-triisopropylsilyl (TIPS)-D-glucal pinanediol boronate (1.2 equiv)
-
Aryl or heteroaryl halide (1.0 equiv)
-
Pd(PPh₃)₂Cl₂ (5.0 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry one-dram vial equipped with a magnetic stir bar and a screw-top septum, add the glycal boronate, the electrophilic reagent (aryl halide), Pd(PPh₃)₂Cl₂, and K₃PO₄.
-
Evacuate the vial and backfill with dry nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous DMF via syringe.
-
Stir the reaction mixture at 33 °C for 48 hours.
-
Upon completion (monitored by TLC or LC-MS), dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired C-1-aryl glycal.
Visualizing Reaction Mechanisms and Workflows
Understanding the underlying processes is key to optimizing reaction conditions. The following diagrams, generated using the DOT language, illustrate the catalytic cycle, a typical experimental workflow, and a decision-making guide for selecting a silyl protecting group.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura C-glycosylation.
Caption: A typical workflow for setting up a palladium-catalyzed reaction.
Caption: A logical guide for selecting an appropriate silyl protecting group.
Conclusion
The selection of a silyl protecting group is a critical parameter in the strategic design of palladium-catalyzed C-glycosylation reactions. Sterically demanding groups, such as TBDPS, have a pronounced effect on the stereochemical outcome, often leading to high α-selectivity by altering the conformational landscape of the glycal substrate. In contrast, less bulky groups like TBS and TIPS may offer less facial control but provide a balance of stability and easier deprotection. The data and protocols presented in this guide serve as a valuable resource for chemists to make informed decisions, enabling the efficient and stereoselective synthesis of complex C-glycosides for applications in drug discovery and chemical biology.
References
The Strategic Choice in Glycosynthesis: A Comparative Analysis of 6-O-TBDMS-D-glucal
For researchers, scientists, and drug development professionals embarking on the complex journey of multi-step synthesis, the selection of protecting groups is a critical decision that profoundly impacts overall efficiency, yield, and cost. This guide provides a comprehensive cost and efficiency analysis of 6-O-TBDMS-D-glucal, comparing its performance with other commonly used 6-O-protected D-glucal alternatives, supported by experimental data and detailed protocols.
The strategic protection of the primary hydroxyl group at the C-6 position of D-glucal is a fundamental step in the synthesis of a wide array of complex carbohydrates and glycoconjugates. The choice of the protecting group influences not only the stability of the intermediate but also its reactivity in subsequent glycosylation reactions. Here, we evaluate the use of the bulky tert-butyldimethylsilyl (TBDMS) group and compare it against the acetyl and benzyl (B1604629) protecting groups.
Performance Comparison of 6-O-Protected D-Glucal Derivatives
The efficiency of a protecting group in a multi-step synthesis is a composite of several factors: the ease and yield of its introduction and removal, its stability under various reaction conditions, its influence on the reactivity of the molecule, and the ease of purification of the protected intermediates.
| Protecting Group | Introduction Efficiency (Typical Yield) | Removal Conditions | Stability | Impact on Glycosylation Reactivity | Purification | Relative Cost of Reagent |
| TBDMS | High ( >90%) | Fluoride (B91410) sources (e.g., TBAF), acidic conditions | High stability to a wide range of reagents, except fluoride ions and strong acids. | Steric hindrance can influence stereoselectivity. Generally considered a neutral protecting group in terms of electronic effects. | Generally straightforward purification by chromatography. | Moderate |
| Acetyl (Ac) | Very High ( >95%) | Basic conditions (e.g., NaOMe in MeOH), enzymatic hydrolysis | Stable to acidic and neutral conditions, but labile to base. | Electron-withdrawing, leading to a "disarmed" and less reactive glycosyl donor.[1] Can provide neighboring group participation if at C-2. | Often crystalline, facilitating purification by recrystallization.[2] | Low |
| Benzyl (Bn) | High ( >90%) | Catalytic hydrogenation (e.g., Pd/C, H₂) | Very stable to a wide range of acidic and basic conditions. | Electron-donating, resulting in an "armed" and more reactive glycosyl donor.[1] | Purification by chromatography is standard. | Moderate to High |
Cost and Efficiency Analysis in a Multi-Step Synthesis Context
While the initial cost of the protecting group reagent is a factor, a comprehensive cost analysis must consider the overall efficiency of the synthetic route.
| Parameter | 6-O-TBDMS-D-glucal | 6-O-Acetyl-D-glucal | 6-O-Benzyl-D-glucal |
| Reagent Cost | Moderate | Low | Moderate to High |
| Reaction Times (Protection/Deprotection) | Typically short to moderate | Short | Moderate to long (hydrogenation) |
| Overall Yield (Hypothetical 3-step synthesis) | Potentially high due to robust stability | Can be lower due to potential lability during intermediate steps | High, due to excellent stability |
| Purification Costs | Standard chromatographic methods | Potentially lower if crystallization is possible | Standard chromatographic methods |
| Compatibility with other Protecting Groups | Good orthogonality with many groups, but sensitive to fluoride. | Good orthogonality with acid-labile groups. | Excellent orthogonality with most groups, except those sensitive to reduction. |
| Overall Cost-Effectiveness | High for complex syntheses requiring robust protection. | High for shorter, less complex syntheses. | High for complex syntheses where high reactivity and stability are paramount. |
The use of 6-O-TBDMS-D-glucal strikes a balance between stability and ease of removal, making it a versatile choice for many synthetic strategies. Its high stability allows for a broad range of chemical transformations on other parts of the molecule without risking cleavage of the silyl (B83357) ether.[3][4]
In contrast, 6-O-acetyl-D-glucal is an economical option and its derivatives are often crystalline, which can simplify purification.[2] However, the lability of the acetyl group under basic conditions can limit its application in longer synthetic sequences. The electron-withdrawing nature of the acetyl group "disarms" the glucal, making it less reactive in glycosylation reactions.[1]
6-O-benzyl-D-glucal offers the highest stability across a wide range of reaction conditions. The electron-donating nature of the benzyl group "arms" the glucal, significantly increasing its reactivity in glycosylation reactions.[1] This can be highly advantageous in achieving high yields and reducing reaction times. However, the removal of benzyl groups by catalytic hydrogenation may not be compatible with other functional groups in the molecule, such as alkenes or alkynes.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of protecting group strategies.
Protocol 1: Synthesis of 6-O-TBDMS-D-glucal
This protocol describes a general method for the selective silylation of the primary hydroxyl group of D-glucal.
Materials:
-
D-glucal
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of D-glucal (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Stir the solution at room temperature until the D-glucal has dissolved.
-
Add TBDMS-Cl (1.1 eq) portion-wise to the solution.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 6-O-TBDMS-D-glucal.
Protocol 2: Deprotection of 6-O-TBDMS-D-glucal
This protocol outlines the removal of the TBDMS group using a fluoride source.
Materials:
-
6-O-TBDMS-D-glucal
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 6-O-TBDMS-D-glucal (1.0 eq) in THF.
-
Add TBAF solution (1.2 eq) dropwise to the stirred solution at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the deprotected D-glucal.
Visualizing Synthetic Strategies
Diagrams illustrating the experimental workflows and the underlying chemical principles can aid in the strategic planning of a synthesis.
Caption: General workflow for the synthesis of 6-O-protected D-glucal.
Caption: General workflow for the deprotection of 6-O-protected D-glucal.
References
Safety Operating Guide
Proper Disposal of 6-O-(tert-Butyldimethylsilyl)-D-glucal: A Safety and Logistics Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential procedural guidance for the safe and compliant disposal of 6-O-(tert-Butyldimethylsilyl)-D-glucal. Adherence to these protocols is critical for ensuring laboratory safety and environmental responsibility. The following information is based on the handling procedures for structurally related compounds and general principles of chemical waste management.
I. Immediate Safety Considerations
Before handling this compound for disposal, it is imperative to be aware of the potential hazards associated with similar silyl (B83357) compounds and the precursor, tert-butyldimethylsilyl chloride. While a specific Safety Data Sheet (SDS) for this compound was not identified, the properties of related substances suggest that caution should be exercised.
Key Hazards of Related Compounds:
-
tert-Butyldimethylsilyl chloride , a related reagent, is a flammable solid that is corrosive and moisture-sensitive, causing burns to the eyes, skin, and respiratory tract.[1][2][3][4][5]
-
Silyl ethers can be sensitive to moisture and may hydrolyze, potentially releasing the corresponding alcohol and silanol. The stability of silyl ethers varies, but they are generally cleaved by acids or fluoride (B91410) sources.
Personal Protective Equipment (PPE):
Always wear appropriate PPE when handling this compound and its waste, including:
-
Chemical safety goggles or a face shield.
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat.
-
Work in a well-ventilated area, preferably within a fume hood.
II. Quantitative Data Summary
| Property | 3,4,6-Tri-O-tert-butyldimethylsilyl-D-glucal | tert-Butyldimethylsilyl chloride | General Silyl Ethers |
| Physical State | Liquid | Solid[1] | Varies |
| Flammability | Combustible Liquid[6] | Flammable Solid[4][5] | Varies |
| Moisture Sensitivity | Moisture sensitive | Moisture sensitive[1][3] | Generally moisture sensitive, prone to hydrolysis |
| Primary Hazards | Air and moisture sensitive | Corrosive, causes burns[4] | Reactivity with acids and fluoride sources[7] |
| Incompatible Materials | Strong oxidizing agents | Heat, flames, sparks[3][5] | Acids, strong oxidizing agents |
III. Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound. This procedure is based on standard laboratory practices for chemical waste management.
Experimental Protocol for Disposal:
-
Waste Identification and Classification:
-
Treat all this compound waste as hazardous chemical waste.
-
Do not mix this waste with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) office.[8]
-
-
Waste Collection and Containerization:
-
Collect the waste in a designated, clean, and chemically compatible container. The original product container can be reused for this purpose.[9]
-
The container must have a tightly fitting screw cap to prevent leakage and exposure to moisture.[9][10]
-
Ensure the container is made of a material that will not react with the waste. Glass or high-density polyethylene (B3416737) (HDPE) are generally suitable.
-
-
Labeling:
-
Clearly label the waste container with the words "HAZARDOUS WASTE".
-
The label must include the full chemical name: "this compound".
-
Indicate the approximate quantity or concentration of the waste.
-
Include the date of waste accumulation.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[11]
-
The storage area should be cool, dry, and well-ventilated.
-
Store away from incompatible materials such as strong acids and oxidizing agents.
-
Utilize secondary containment to mitigate potential spills.[11]
-
-
Arranging for Final Disposal:
-
Once the waste container is full or has reached the designated accumulation time limit set by your institution, arrange for its disposal.
-
Contact your institution's EHS office or the designated chemical waste management provider to schedule a pickup.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.[12]
-
IV. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Containment: For liquid spills, contain the material using an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels. For solid spills, carefully sweep up the material, avoiding dust generation.[1]
-
Cleanup:
-
Use non-sparking tools for cleanup to avoid ignition of flammable vapors.[2]
-
Place the spilled material and any contaminated absorbent into a sealed, labeled hazardous waste container.
-
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office.
V. Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. chemicalbook.com [chemicalbook.com]
- 4. lobachemie.com [lobachemie.com]
- 5. westliberty.edu [westliberty.edu]
- 6. Tri-O-(tert-butyldimethylsilyl)- D -glucal 98 79999-47-6 [sigmaaldrich.com]
- 7. Silyl ether - Wikipedia [en.wikipedia.org]
- 8. vumc.org [vumc.org]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. benchchem.com [benchchem.com]
- 12. Hazardous Waste Disposal [cool.culturalheritage.org]
Personal protective equipment for handling 6-O-(tert-Butyldimethylsilyl)-D-glucal
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of 6-O-(tert-Butyldimethylsilyl)-D-glucal, a key intermediate in carbohydrate chemistry. Adherence to these protocols is critical for maintaining a safe laboratory environment and ensuring the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and mitigate potential hazards. The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles or Glasses | Must be chemical splash-proof and compliant with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile, butyl rubber, neoprene, or Viton™ gloves are recommended.[1] Gloves should be inspected before each use and replaced periodically to prevent permeation by chemicals.[2][3] |
| Body Protection | Laboratory Coat or Coveralls | A standard laboratory coat should be worn. For larger quantities or procedures with a higher risk of splashing, chemical-resistant aprons or coveralls are advised.[4] |
| Respiratory Protection | Not typically required | Under normal laboratory conditions with adequate ventilation, respiratory protection is not usually necessary.[5] However, if dust or aerosols are generated, a NIOSH-approved respirator with an appropriate particulate filter should be used.[2][6] |
| Foot Protection | Closed-Toe Shoes | Shoes must fully cover the feet; sandals or perforated shoes are not permitted in areas where chemicals are handled.[2][3] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound will ensure both safety and experimental success.
-
Preparation : Before handling, ensure that the work area is clean and uncluttered.[3] Verify that all necessary PPE is available and in good condition. Locate the nearest emergency shower and eyewash station.
-
Handling :
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid direct contact with the skin, eyes, and clothing.[5]
-
Use appropriate tools (spatulas, scoops) to handle the solid compound to prevent contamination and exposure.
-
-
Storage :
-
Spill Management :
-
In case of a small spill, carefully sweep up the solid material, avoiding dust formation, and place it in a designated, labeled waste container.[7]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : Dispose of unused or waste material in a clearly labeled, sealed container.
-
Disposal Route : All chemical waste should be disposed of through your institution's hazardous waste management program. Do not dispose of it in the regular trash or down the drain.
-
Container Disposal : Empty containers should be rinsed thoroughly with an appropriate solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Experimental Workflow
The following diagram illustrates a typical workflow for an experiment involving this compound.
References
- 1. mcrsafety.com [mcrsafety.com]
- 2. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 3. artsci.usu.edu [artsci.usu.edu]
- 4. hazmatschool.com [hazmatschool.com]
- 5. fishersci.com [fishersci.com]
- 6. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 7. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
